Isochlortetracycline
Beschreibung
Eigenschaften
IUPAC Name |
(4S,4aS,6S,8aR)-6-[(1S)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30)/t8-,9-,16-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCFZNSICAQKSV-AXVXPIMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873798 | |
| Record name | Isochlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514-53-4 | |
| Record name | Isochlortetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isochlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOCHLORTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO2NHD53YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Primary Formation Pathway of Isochlortetracycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary formation pathway of isochlortetracycline, a key degradation product of the antibiotic chlortetracycline (CTC). Understanding this pathway is critical for ensuring the stability, efficacy, and safety of pharmaceutical formulations containing chlortetracycline. This document details the chemical transformations involved, the kinetics of the reactions under various conditions, and the analytical methodologies used to monitor these processes.
Executive Summary
This compound (iso-CTC) is an inactive isomer of chlortetracycline that is formed through an intramolecular rearrangement. This transformation is primarily influenced by environmental factors such as pH and temperature, with neutral to alkaline conditions and elevated temperatures significantly accelerating the degradation of the parent compound. The formation of this compound is often preceded by other chemical transformations, including epimerization and tautomerization. This guide presents a detailed analysis of this formation pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of the underlying chemistry.
The Primary Formation Pathway of this compound
The conversion of chlortetracycline to this compound is not a direct process but rather a cascade of chemical transformations. The principal pathway involves the following key steps:
-
Epimerization: Under mildly acidic to neutral conditions (pH 4-6), chlortetracycline can undergo reversible epimerization at the C4 position to form 4-epi-chlortetracycline. This epimer is microbiologically less active than the parent compound.
-
Tautomerization: Chlortetracycline exists in equilibrium between its enol and keto tautomers. This tautomerization is a crucial preceding step for the subsequent isomerization.
-
Isomerization: The keto tautomer of chlortetracycline can undergo an irreversible intramolecular rearrangement to form this compound. This isomerization is the rate-determining step in the formation of iso-CTC and is significantly accelerated under neutral to alkaline conditions and at higher temperatures.
-
Epimerization of this compound: this compound itself can also undergo epimerization at the C4 position to form 4-epi-isochlortetracycline.
The following diagram illustrates the primary formation pathway of this compound from chlortetracycline.
Quantitative Data on this compound Formation
The rate of this compound formation is highly dependent on pH and temperature. The transformation generally follows pseudo-first-order kinetics.
Effect of pH on Degradation Rate
The degradation of chlortetracycline, leading to the formation of this compound, is significantly faster at neutral to alkaline pH.
| pH | Temperature (°C) | Half-life (t½) of Chlortetracycline | Reference |
| 5.0 | 22 | 9.7 weeks | [1] |
| 7.0 | 22 | 9.7 weeks | [1] |
| 9.0 | 22 | 9.7 weeks | [1] |
| 11.0 | 22 | < 6 hours | [1] |
Note: The provided half-lives represent the overall degradation of chlortetracycline, of which isomerization to this compound is a major pathway, especially at higher pH.
Effect of Temperature on Degradation Rate
Higher temperatures accelerate the degradation of chlortetracycline. The relationship between the rate constant and temperature can be described by the Arrhenius equation.
| Temperature (°C) | pH | Half-life (t½) of Chlortetracycline | Reference |
| 7 | 7 | 9.7 weeks | [1] |
| 22 | 7 | 9.7 weeks | |
| 35 | 7 | Significantly shorter than at 22°C |
Experimental Protocols
The following sections detail the methodologies for studying the formation of this compound from chlortetracycline.
Stability Study Protocol
A typical stability study to investigate the formation of this compound involves the following steps:
-
Sample Preparation: Prepare solutions of chlortetracycline hydrochloride in buffers of varying pH (e.g., pH 4, 7, and 9). The concentration should be accurately known.
-
Incubation: Store the solutions at different controlled temperatures (e.g., 25°C, 40°C, and 60°C) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Quenching: Immediately quench the reaction by acidifying the sample (e.g., with phosphoric acid) and/or cooling to a low temperature (e.g., -20°C) to prevent further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentrations of chlortetracycline and this compound.
The following diagram outlines a typical experimental workflow for a chlortetracycline stability study.
HPLC Method for Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying chlortetracycline and its degradation products, including this compound.
4.2.1 Sample Preparation for HPLC Analysis
-
Standard Solutions: Prepare stock solutions of chlortetracycline hydrochloride and this compound (if available as a reference standard) in a suitable solvent such as methanol. Prepare working standards by diluting the stock solutions with the mobile phase.
-
Sample from Stability Study: Dilute the quenched samples from the stability study with the mobile phase to a concentration within the linear range of the calibration curve.
4.2.2 Chromatographic Conditions
The following is an example of a reported HPLC method suitable for the analysis of chlortetracycline and its degradation products:
| Parameter | Condition | Reference |
| Column | C18, 4.6 x 250 mm, 5 µm | |
| Mobile Phase A | 0.01 M Oxalic Acid | |
| Mobile Phase B | Acetonitrile | |
| Mobile Phase C | Methanol | |
| Gradient | Isocratic: 77% A, 18% B, 5% C | |
| Flow Rate | 0.6 mL/min | |
| Column Temperature | 35°C | |
| Injection Volume | 20 µL | |
| Detection | UV at 355 nm |
Note: The chromatographic conditions may need to be optimized for specific applications and available instrumentation.
Conclusion
The primary formation pathway of this compound from chlortetracycline is a pH- and temperature-dependent process involving epimerization, tautomerization, and irreversible isomerization. Understanding the kinetics and mechanisms of this degradation is paramount for the development of stable chlortetracycline formulations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to investigate and control the formation of this critical degradation product. By carefully controlling the pH and storage temperature, the stability of chlortetracycline can be significantly enhanced, ensuring the quality and efficacy of the final pharmaceutical product.
References
Chlortetracycline Degradation: A Technical Guide to Its Discovery, History, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlortetracycline, the first discovered tetracycline antibiotic, has been a cornerstone in human and veterinary medicine since its discovery in 1945.[1][2] However, its susceptibility to degradation under various environmental and physiological conditions presents challenges for its formulation, stability, and safety. This technical guide provides a comprehensive overview of the discovery and history of chlortetracycline and its degradation products. It delves into the chemical pathways of degradation, the factors influencing these transformations, and the analytical methodologies developed for their separation and quantification. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for pivotal analytical techniques, and visualizes the core degradation pathways and experimental workflows using Graphviz diagrams, serving as an in-depth resource for professionals in pharmaceutical sciences.
Introduction: The Dawn of Aureomycin and the Unveiling of its Instability
The story of tetracycline antibiotics began with the discovery of chlortetracycline (CTC) in 1945 by Benjamin Minge Duggar at Lederle Laboratories.[1][3] Isolated from the soil actinomycete Streptomyces aureofaciens, the golden-hued antibiotic was aptly named Aureomycin.[1] Its broad-spectrum antibacterial activity revolutionized the treatment of infectious diseases. However, early in its clinical use, it became apparent that chlortetracycline was not chemically inert. Stability studies throughout the 1950s and 1960s revealed its propensity to transform under the influence of heat, light, and varying pH levels. These initial observations paved the way for the discovery and characterization of its degradation products, some of which were found to be not merely inactive byproducts but to possess altered biological activity and, in some cases, toxicity.
The Major Degradation Products of Chlortetracycline
The degradation of chlortetracycline is a complex process that can yield several transformation products. The primary degradation pathways involve epimerization, dehydration, and isomerization, leading to the formation of key products that are routinely monitored in stability studies.
-
4-epi-Chlortetracycline (4-epi-CTC): This is an epimer of chlortetracycline formed by the acid-catalyzed isomerization of the dimethylamino group at the C4 position. It exhibits significantly less antibacterial activity than the parent compound.
-
Anhydrochlortetracycline (anhydro-CTC): This degradation product is formed through the dehydration of chlortetracycline, a reaction that is particularly favored in acidic conditions.
-
4-epi-Anhydrochlortetracycline (4-epi-anhydro-CTC): As a secondary degradation product, it is formed via the dehydration of 4-epi-chlortetracycline or the epimerization of anhydrochlortetracycline. It has been associated with renal toxicity, specifically Fanconi-type syndrome.
-
Isochlortetracycline (iso-CTC): This is an inactive degradation product formed under alkaline conditions. It is also considered a metabolite of chlortetracycline in vivo.
Beyond these primary products, other degradation pathways can include ring openings, C-N bond cleavage, demethylation, dehydroxylation, and desaturation, particularly under more aggressive conditions like advanced oxidation processes.
Quantitative Data on Chlortetracycline Degradation
The rate and extent of chlortetracycline degradation are highly dependent on environmental factors. The following tables summarize quantitative data from various studies.
Table 1: Degradation of Chlortetracycline under Various Conditions
| Degradation Method/Condition | Initial CTC Concentration | Degradation Rate | Time | Reference |
| Hydrodynamic Cavitation (HC) | 80 mg/L | 50.4% | 5 min | |
| HC + Hydrogen Peroxide (H₂O₂) | 80 mg/L | 88.7% | 5 min | |
| HC + Hydrogen Peroxide (H₂O₂) | 80 mg/L | 93.8% | 30 min | |
| Microbial Fuel Cell (MFC) | 60 mg/L | 74.2% | 7 days |
Table 2: Half-life of Chlortetracycline in Aqueous Solutions
| pH | Temperature (°C) | Half-life | Reference |
| 3.0 | Not specified | ~40 days (in soil interstitial water, dark) | |
| 4.1 | Not specified | ~40 days (in soil interstitial water, dark) | |
| 8.5 | Not specified | ~2 days (in soil interstitial water, dark) | |
| 8.2-8.4 | Not specified | 5.1-8.4 days (in spiked horse manure) |
Experimental Protocols
The analysis of chlortetracycline and its degradation products is crucial for quality control and stability assessment. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Protocol for Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods. A typical protocol involves subjecting the drug substance to stress conditions to achieve 5-20% degradation.
Objective: To generate degradation products of chlortetracycline under various stress conditions for the development and validation of a stability-indicating HPLC method.
Materials:
-
Chlortetracycline hydrochloride standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath
-
UV chamber
Procedure:
-
Acid Hydrolysis: Dissolve chlortetracycline in 0.1 N HCl to a concentration of 1 mg/mL. Reflux the solution at 60°C for 30 minutes. Cool the solution to room temperature and neutralize with 0.1 N NaOH. Dilute with mobile phase to the desired concentration for HPLC analysis.
-
Alkaline Hydrolysis: Dissolve chlortetracycline in 0.1 N NaOH to a concentration of 1 mg/mL. Reflux the solution at 60°C for 30 minutes. Cool the solution to room temperature and neutralize with 0.1 N HCl. Dilute with mobile phase for analysis.
-
Oxidative Degradation: Dissolve chlortetracycline in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light. Dilute with mobile phase for analysis.
-
Thermal Degradation: Place solid chlortetracycline powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours). After exposure, dissolve the sample in mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of chlortetracycline (1 mg/mL in water or methanol) to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. A solid sample should also be exposed to light. Prepare the samples for HPLC analysis.
HPLC Method for the Analysis of Chlortetracycline and its Degradation Products
This protocol is a composite based on several published methods for the analysis of chlortetracycline and its degradation products.
Objective: To separate and quantify chlortetracycline and its major degradation products (4-epi-CTC, anhydro-CTC, 4-epi-anhydro-CTC, and iso-CTC).
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Hypersil C8 BDS, 5 µm, 250 mm x 4.6 mm i.d.
-
Mobile Phase A: 0.01 M Oxalic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program should be developed to achieve optimal separation. A starting point could be a linear gradient from 10% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 355 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of chlortetracycline and its degradation products in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C, protected from light. Prepare working standard solutions by diluting the stock solutions with the mobile phase.
-
Pharmaceutical Preparations (e.g., premixes):
-
Accurately weigh a portion of the premix.
-
Extract with acidified methanol by shaking or sonication.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
Data Analysis:
-
Identify the peaks of chlortetracycline and its degradation products by comparing their retention times with those of the reference standards.
-
Quantify the analytes by constructing a calibration curve using the peak areas of the standard solutions.
Visualizations
Chlortetracycline Degradation Pathways
Experimental Workflow for Stability Analysis
Conclusion
The discovery of chlortetracycline marked a pivotal moment in the history of medicine. However, its inherent instability necessitates a thorough understanding of its degradation products and pathways. This technical guide has provided a comprehensive overview of the historical context, the chemistry of degradation, quantitative data, and detailed analytical protocols for the study of chlortetracycline and its transformation products. The provided information aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality, stability, and safety of chlortetracycline-containing products. The continued investigation into the degradation of this important antibiotic will remain a critical area of research, particularly in the context of environmental fate and the potential for the emergence of antibiotic resistance.
References
Synthesis of Isochlortetracycline for Reference Standard Use: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochlortetracycline is a crucial reference standard for the accurate analytical monitoring of chlortetracycline, a broad-spectrum antibiotic. As an inactive alkaline degradation product and a significant metabolite of chlortetracycline, its synthesis and proper characterization are paramount for ensuring the quality and safety of pharmaceutical and veterinary products.[1] This technical guide provides an in-depth overview of the synthesis of this compound from chlortetracycline, focusing on the preparation of a high-purity reference standard.
Synthesis Pathway
The primary route for the synthesis of this compound involves the alkaline-induced epimerization and subsequent intramolecular cyclization of chlortetracycline. Under strongly basic conditions, chlortetracycline undergoes a transformation to form the more stable this compound isomer.
Caption: Conversion of Chlortetracycline to this compound.
Experimental Protocol: Synthesis of this compound
This protocol details a laboratory-scale method for the synthesis of this compound from chlortetracycline hydrochloride.
Materials:
-
Chlortetracycline Hydrochloride (pharmaceutical grade)
-
Sodium Hydroxide (NaOH), analytical grade
-
Methanol (HPLC grade)
-
2-Ethoxyethanol (analytical grade)
-
Ethyl alcohol (analytical grade)
-
Ether (analytical grade)
-
Deionized Water
Procedure:
-
Dissolution of Chlortetracycline: Suspend a known quantity of chlortetracycline in 2-ethoxyethanol.
-
Alkaline Treatment: Slowly add a 10 N sodium hydroxide solution to the suspension while stirring, adjusting the pH to approximately 7.5.[2]
-
Heating and Filtration: Gently warm the mixture to approximately 40°C to facilitate the complete dissolution of chlortetracycline.[2] Once a clear solution is obtained, filter it to remove any insoluble impurities.
-
Crystallization: To the filtrate, add an equal volume of water to induce the crystallization of this compound. The product will precipitate as yellow needles.[2]
-
Isolation and Washing: Collect the crystalline product by filtration. Wash the crystals sequentially with a 1:1 solution of 2-ethoxyethanol and water, followed by ethyl alcohol, and finally with ether.[2]
-
Drying: Dry the purified this compound under a vacuum to obtain the final product.
Workflow for Synthesis and Purification
The overall process from starting material to the final, purified reference standard is outlined in the following workflow diagram.
Caption: Synthesis and Purification Workflow.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₃ClN₂O₈ |
| Molecular Weight | 478.88 g/mol |
| Appearance | Beige Solid |
| Melting Point | 202-205°C (decomposition) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF, and aqueous base |
Table 2: Expected Analytical Characterization Data
| Analytical Technique | Expected Results |
| HPLC-UV | A single major peak corresponding to this compound with a purity of ≥98%. The retention time will differ from that of chlortetracycline and its other epimers. |
| Mass Spectrometry | Electrospray ionization (ESI) would likely show a protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of this compound. |
| ¹H NMR | A spectrum consistent with the structure of this compound, showing characteristic shifts for the aromatic, aliphatic, and methyl protons, distinguishable from chlortetracycline. |
| FT-IR | Characteristic absorption bands for the functional groups present in the molecule, such as hydroxyl, amide, and carbonyl groups. |
Conclusion
The synthesis of this compound of high purity is essential for its use as a reference standard in analytical laboratories. The described method, involving alkaline treatment of chlortetracycline followed by a systematic purification process, provides a reliable pathway to obtain this critical analytical tool. Rigorous analytical characterization is mandatory to confirm the identity and purity of the synthesized standard, ensuring its suitability for quantitative and qualitative analyses in drug development and quality control.
References
The Conversion of Chlortetracycline to Isochlortetracycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical conversion of chlortetracycline (CTC) to its inactive isomer, isochlortetracycline (iso-CTC). This transformation is a critical consideration in the development, manufacturing, and storage of CTC-containing pharmaceutical products, as it leads to a loss of antibacterial efficacy. This document outlines the underlying mechanism, factors influencing the conversion rate, quantitative data from relevant studies, and detailed experimental protocols for monitoring this degradation pathway.
Core Mechanism of Conversion
The conversion of chlortetracycline to this compound is an irreversible isomerization reaction that predominantly occurs under alkaline (basic) conditions. The reaction involves an intramolecular rearrangement, specifically the cleavage of the hydroxyl group at the C6 position of the tetracycline ring structure. This structural change results in the formation of a more stable lactone ring, yielding the this compound molecule. This transformation is often accelerated in anaerobic environments.
While CTC can degrade via several pathways, including epimerization to 4-epi-chlortetracycline under weakly acidic conditions and formation of anhydrochlortetracycline under strongly acidic conditions, the formation of this compound is the characteristic degradation route in basic solutions[1][2].
Logical Relationship of Chlortetracycline Degradation Pathways
Caption: Major degradation pathways of Chlortetracycline under different pH conditions.
Quantitative Data on Chlortetracycline Degradation
The rate of chlortetracycline degradation and its conversion to various products is highly dependent on environmental factors. The following table summarizes quantitative data on CTC degradation under different conditions. It is important to note that these studies may not exclusively measure the conversion to this compound but rather the overall degradation of the parent compound.
| Parameter Studied | Conditions | Analyte | Observed Rate Constant (k) or Half-life (t½) | Reference |
| pH | pH 3-4 | Chlortetracyclines | More persistent | [3] |
| pH > 5 | Chlortetracyclines | Less persistent | [3] | |
| Temperature | 6°C vs. 20°C | Chlortetracyclines | Higher degradation rates at 20°C | [3] |
| 22°C vs. 35°C | Chlortetracycline | Marked degradation at 35°C | ||
| Photolysis | Presence of light | Chlortetracyclines | Generally dependent on photolysis | |
| Matrix | MilliQ water vs. Soil interstitial water | Chlortetracyclines | Significant differences in half-lives | |
| Reagent water | Chlortetracycline | Stable for 25 hours | ||
| Soft and hard water | Chlortetracycline | Diminished recoveries over time | ||
| Oxygen | Presence or absence | Chlortetracyclines | Did not influence chemical stability |
Experimental Protocols
The analysis of chlortetracycline and its degradation products, including this compound, is predominantly carried out using High-Performance Liquid Chromatography (HPLC). Below are representative experimental methodologies compiled from various studies.
Sample Preparation: Extraction from a Matrix (e.g., Animal Feed, Tissues)
A common procedure involves the extraction of CTC and its derivatives from a solid or semi-solid matrix.
Experimental Workflow for Sample Preparation
References
- 1. Unveiling the efficacy and mechanism of chlortetracycline degradation by MnFeCu-LDH/GO activating of peroxymonosulfate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08639B [pubs.rsc.org]
- 2. Determination by HPLC of chlortetracycline in pig faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agriculturejournals.cz [agriculturejournals.cz]
The Core of Inactivity: A Technical Examination of Isochlortetracycline's Biological Inertness
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological inactivity of isochlortetracycline, a major degradation product of the broad-spectrum antibiotic chlortetracycline. Through a comprehensive review of its chemical structure, mechanism of action (or lack thereof), and comparative analysis with its active isomer, this document elucidates the molecular basis for this compound's failure to elicit an antibacterial effect. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key concepts to offer a thorough resource for researchers in antibiotic development and related fields.
Introduction
Tetracycline antibiotics, a cornerstone of antibacterial therapy for decades, exert their bacteriostatic effect by inhibiting protein synthesis. Their mechanism of action relies on a specific, high-affinity binding to the 30S ribosomal subunit, which physically blocks the docking of aminoacyl-tRNA to the ribosomal A-site[1]. Chlortetracycline, an early member of this class, is known to be susceptible to degradation, particularly under alkaline conditions, leading to the formation of this compound[2]. This isomerization results in a complete loss of antibacterial activity. Understanding the structural and functional consequences of this transformation is crucial for the development of stable and effective tetracycline analogs and for the accurate assessment of antibiotic efficacy in various formulations and environments.
The Structural Divergence: Chlortetracycline vs. This compound
The antibacterial efficacy of tetracyclines is intrinsically linked to their rigid, four-ring carbocyclic nucleus and the specific spatial arrangement of their functional groups. The isomerization of chlortetracycline to this compound involves a significant and irreversible structural rearrangement, altering the core scaffold of the molecule.
The critical event in this transformation is the opening of the B-ring of the tetracycline structure. This is understood to be initiated by an attack of a hydroxide ion at the C6-hydroxyl group under basic conditions. This leads to a cascade of electronic rearrangements resulting in the formation of a new lactone ring between the C6-hydroxyl and the C11-keto group. This fundamental change in the ring structure drastically alters the three-dimensional shape and electronic distribution of the molecule.
The Mechanistic Basis of Inactivity: A Failure to Bind
The biological activity of tetracyclines is predicated on their ability to bind to a specific pocket on the 16S rRNA of the 30S ribosomal subunit. This binding is a highly specific interaction, stabilized by a network of hydrogen bonds and chelation of a magnesium ion. The precise conformation of the tetracycline molecule is critical for fitting into this binding pocket and establishing these interactions.
The structural rearrangement that forms this compound disrupts this critical conformation. The opening of the B-ring and the formation of the new lactone ring alter the planarity and overall geometry of the molecule to such an extent that it can no longer be accommodated within the ribosomal binding site. This steric hindrance and the repositioning of key functional groups prevent the necessary interactions for stable binding.
Quantitative Assessment of Biological Activity
While the literature consistently describes this compound as "inactive," specific quantitative data directly comparing its biological activity to that of chlortetracycline is scarce. However, based on the established mechanism of action, it is possible to extrapolate the expected outcomes of such comparative assays.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For an active antibiotic like chlortetracycline, the MIC against susceptible bacteria is typically in the low µg/mL range. In contrast, due to its inability to inhibit protein synthesis, the MIC of this compound is expected to be significantly higher, likely exceeding concentrations that are clinically achievable or relevant.
Table 1: Expected Comparative Minimum Inhibitory Concentrations (MICs)
| Compound | Target Organism | Expected MIC (µg/mL) |
| Chlortetracycline | E. coli (ATCC 25922) | 4 - 16 |
| This compound | E. coli (ATCC 25922) | > 128 |
| Chlortetracycline | S. aureus (ATCC 25923) | 0.25 - 2 |
| This compound | S. aureus (ATCC 25923) | > 128 |
Note: The expected MIC values for chlortetracycline are based on typical ranges for tetracycline-susceptible quality control strains. The values for this compound are extrapolated based on its known inactivity.
Ribosome Binding Affinity
The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. Chlortetracycline binds to the ribosome with a high affinity, reflected by a low micromolar Kd value. The structural changes in this compound are predicted to drastically reduce its binding affinity, resulting in a significantly higher Kd value.
Table 2: Predicted Comparative Ribosome Binding Affinities (Kd)
| Compound | Target | Predicted Kd |
| Chlortetracycline | Bacterial 70S Ribosome | ~1-10 µM |
| This compound | Bacterial 70S Ribosome | >> 100 µM |
Note: The predicted Kd value for chlortetracycline is based on published data for tetracycline analogs. The Kd for this compound is an estimation based on its structural inability to bind effectively.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of tetracycline compounds.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923) adjusted to 0.5 McFarland standard
-
Chlortetracycline and this compound stock solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of chlortetracycline and this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in MHB. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity. Alternatively, read the optical density at 600 nm using a microplate reader.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
Chlortetracycline and this compound stock solutions
-
Luminometer or fluorescence plate reader
Procedure:
-
Set up the IVTT reaction mixture according to the manufacturer's protocol, containing the cell-free extract, DNA template, amino acids, and energy source.
-
Add varying concentrations of chlortetracycline or this compound to the reaction mixtures. Include a no-drug control.
-
Incubate the reactions at the recommended temperature (typically 37°C) for a specified time (e.g., 1-2 hours).
-
Measure the expression of the reporter protein. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of protein synthesis for each compound concentration relative to the no-drug control.
Conclusion
The biological inactivity of this compound is a direct consequence of its altered chemical structure. The irreversible isomerization from chlortetracycline leads to a profound conformational change that abrogates its ability to bind to the bacterial ribosome. This failure to engage its molecular target renders it incapable of inhibiting protein synthesis, the essential mechanism of action for all tetracycline antibiotics. While direct comparative quantitative data on the activity of this compound is not extensively reported, the fundamental principles of structure-activity relationships in this antibiotic class provide a clear and robust explanation for its inertness. This understanding is vital for the design of new, more stable tetracycline derivatives and for the quality control of existing antibiotic formulations.
References
Chlortetracycline Alkaline Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the alkaline degradation pathway of Chlortetracycline (CTC). Understanding the stability of CTC under alkaline conditions is crucial for the development of stable pharmaceutical formulations, predicting its environmental fate, and ensuring the accuracy of analytical methods. This document outlines the primary degradation products, reaction kinetics, and detailed experimental protocols for studying this pathway.
Core Concepts of Chlortetracycline Alkaline Degradation
Chlortetracycline, a broad-spectrum antibiotic of the tetracycline class, is known to be unstable in alkaline environments. The primary degradation pathway under these conditions is through hydrolysis, leading to the formation of a key transformation product, iso-chlortetracycline (iso-CTC). This transformation is primarily driven by the pH of the solution and is significantly accelerated by increased temperature. The degradation generally follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of CTC.[1]
The formation of iso-CTC is a result of the cleavage of the C6 hydroxyl group in the C-ring of the chlortetracycline molecule. This structural rearrangement leads to a loss of antibacterial activity. While other degradation products, such as 4-epi-chlortetracycline, can be formed, their prevalence is more significant under acidic to neutral conditions.
Quantitative Data on Chlortetracycline Degradation
The rate of chlortetracycline degradation is highly dependent on pH and temperature. The following tables summarize the available quantitative data on the degradation kinetics.
Table 1: Half-life of Chlortetracycline at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life (t½) | Conditions |
| 7.0 | 20 | 107 days | Dark |
| 5.0 | 30 | 10 days | Dark |
| 10.0 | Not Specified | 9.08 ± 4.22 days | Dark |
Note: Data for oxytetracycline, a closely related tetracycline, is included to provide context on the general trend of tetracycline stability under varying pH and temperature.[2]
Table 2: Degradation of Tetracycline Hydrochloride at Various Alkaline pH Values
| pH | Degradation after 120 min (%) |
| 7 | 75.00 |
| 9 | 71.76 |
| 11 | 56.76 |
Note: This data is for tetracycline hydrochloride, which shares a similar core structure with chlortetracycline and demonstrates the trend of degradation in alkaline conditions.[3]
Experimental Protocols
A comprehensive understanding of the alkaline degradation of chlortetracycline requires robust experimental protocols. The following sections detail the methodologies for conducting forced degradation studies and the analytical procedures for quantifying CTC and its degradation products.
Forced Degradation Study under Alkaline Conditions
This protocol outlines the steps to induce and monitor the degradation of chlortetracycline in an alkaline environment.
Objective: To generate and quantify the degradation products of chlortetracycline under alkaline stress.
Materials:
-
Chlortetracycline hydrochloride reference standard
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Boric acid (H₃BO₃)
-
Potassium chloride (KCl)
-
High-purity water (Milli-Q or equivalent)
-
Volumetric flasks and pipettes
-
pH meter
-
Thermostatically controlled water bath or incubator
-
HPLC system with UV or DAD detector
Procedure:
-
Preparation of Alkaline Buffers:
-
Phosphate Buffer (pH 9.0): Prepare a 0.2 M solution of potassium dihydrogen phosphate. In a 200 mL volumetric flask, place 50.0 mL of the 0.2 M potassium dihydrogen phosphate solution and add a specified volume of 0.2 M sodium hydroxide to achieve the target pH. Dilute to volume with high-purity water.
-
Borate Buffer (pH 10.0): Prepare a 0.2 M solution of boric acid and potassium chloride. In a 200 mL volumetric flask, place 50.0 mL of this solution and add a specified volume of 0.2 M sodium hydroxide to reach the desired pH. Dilute to volume with high-purity water.
-
For higher pH values (11 and 12), 0.01 M and 0.1 M NaOH solutions can be used directly.
-
-
Sample Preparation:
-
Prepare a stock solution of chlortetracycline hydrochloride in high-purity water or a suitable co-solvent if necessary (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
For the degradation study, dilute the stock solution with the respective alkaline buffer or NaOH solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Stress Conditions:
-
Incubate the prepared samples at a controlled temperature (e.g., 40°C, 60°C) for a defined period.
-
Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Immediately after withdrawal, neutralize the aliquots with an appropriate concentration of HCl to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
This method is designed to separate and quantify chlortetracycline from its primary alkaline degradation product, iso-chlortetracycline.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of:
-
Solvent A: 0.05 M Ammonium acetate buffer (containing 0.1% v/v trifluoroacetic acid and 0.1% v/v triethylamine, adjusted to pH 2.5)
-
Solvent B: Methanol
-
A typical starting condition could be a 50:50 (v/v) mixture of Solvent A and Solvent B.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 355 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (peak purity analysis), linearity, accuracy, precision, and robustness.
Visualization of Degradation Pathway and Workflow
The following diagrams illustrate the alkaline degradation pathway of chlortetracycline and a typical experimental workflow for its study.
References
Isochlortetracycline CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochlortetracycline is a key substance in the study of tetracycline antibiotics, primarily recognized as an inactive degradation product of chlortetracycline.[1][2] Its formation and presence are critical parameters in the quality control and stability analysis of chlortetracycline-containing pharmaceutical products and in the monitoring of antibiotic residues in food products and the environment. This technical guide provides a comprehensive overview of this compound, including its chemical identity, analytical methodologies for its detection and quantification, and the pathway of its formation from chlortetracycline.
Core Chemical and Physical Data
A summary of the essential chemical and physical properties of this compound is presented below. This data is crucial for its identification and for the development of analytical methods.
| Property | Value | Source(s) |
| CAS Number | 514-53-4 | [3] |
| Molecular Formula | C22H23ClN2O8 | [3] |
| Molecular Weight | 478.9 g/mol | [3] |
| Synonyms | 7-Chloroisotetracycline, Isoaureomycin | |
| Appearance | Solid | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |
Formation of this compound from Chlortetracycline
This compound is formed from chlortetracycline under alkaline conditions. This degradation pathway is a critical consideration in the manufacturing, storage, and analysis of chlortetracycline. The process involves an intramolecular rearrangement.
Caption: Degradation pathway of Chlortetracycline to this compound under alkaline conditions.
Experimental Protocols for Analysis
The accurate detection and quantification of this compound are paramount, especially in the context of analyzing chlortetracycline purity and stability. Various high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods have been developed for this purpose.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is highly sensitive and specific for the simultaneous measurement of chlortetracycline and its degradation products, including this compound, in complex matrices like swine manure.
Sample Preparation:
-
Extraction of the sample with an appropriate solvent.
-
Dilution of the extract.
-
Centrifugation to remove particulate matter.
-
Ultrafiltration of the supernatant.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | UHPLC C18 column |
| Mobile Phase | A solvent gradient is used. |
| Run Time | Approximately 3.5 minutes with a 1.5-minute re-equilibration. |
| Internal Standard | d(6)-tetracycline is used for quantification. |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Method Detection Limit (ICTC) | 7.3 pg/µL |
| Linearity Range | 1 to 10,000 pg/µL |
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDAD)
This method provides a cost-effective and rapid approach for the separation and quantification of tetracycline and its epimers, and can be adapted for this compound analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil® WP300 C4, 5 µm, 4.6 × 150 mm |
| Mobile Phase | Isocratic aqueous mobile phase |
| Run Time | Less than 4.5 minutes per sample |
| Detection | Photodiode Array Detector (PDAD) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Standard Solutions
This method is suitable for distinguishing different forms of tetracyclines, including isomers and degradation products, in standard solutions.
Sample Preparation:
-
Prepare stock and mixed standard solutions in methanol and store at -80°C.
-
On the day of analysis, further dilute the samples in solutions of varying pH (e.g., 4.0, 4.7, 7.1, 7.8) to evaluate pH effects.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | Shimadzu Prominence LC |
| Mass Spectrometer | Sciex 4000 qTrap |
| Column | Waters Acquity HHS T3 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 5% MeOH and 0.1% formic acid |
| Mobile Phase B | MeOH and 0.1% formic acid |
| Oven Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Mode | Multiple Reaction Monitoring (MRM) |
Use as a Reference Standard
Due to its consistent formation under specific conditions, this compound serves as an essential reference standard in chromatographic analyses. Its use allows for the accurate identification and quantification of chlortetracycline and its related degradation products in various samples, ensuring the quality and safety of pharmaceutical formulations and food products.
Caption: Use of this compound as a reference standard in analytical workflows.
Conclusion
This compound, while biologically inactive, plays a crucial role in the pharmaceutical and analytical sciences. A thorough understanding of its properties, formation, and the methods for its analysis is vital for professionals involved in the development, manufacturing, and quality control of tetracycline-based drugs, as well as for those in the field of food safety and environmental monitoring. The detailed methodologies and data presented in this guide serve as a valuable resource for these applications.
References
A Technical Guide to the Solubility of Isochlortetracycline in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isochlortetracycline, a key degradation product and metabolite of chlortetracycline. Understanding its solubility is critical for the development of analytical methods, formulation studies, and toxicological assessments. This document summarizes known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and outlines the logical workflow for such experiments.
Qualitative Solubility of this compound
Quantitative Solubility Data
As precise quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to populate with their own experimentally determined values. The subsequent section details a robust protocol for obtaining this data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water (pH 7.0) | Isothermal Shake-Flask | |||
| Ethanol | Isothermal Shake-Flask | |||
| Methanol | Isothermal Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | Isothermal Shake-Flask | |||
| Dimethylformamide (DMF) | Isothermal Shake-Flask | |||
| Acetone | Isothermal Shake-Flask | |||
| Acetonitrile | Isothermal Shake-Flask |
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This protocol describes a reliable method for determining the equilibrium solubility of this compound in various solvents. The isothermal shake-flask method is a well-established technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker/incubator
-
Centrifuge capable of holding the selected vials/flasks
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Dispense a precise volume (e.g., 2 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a moderate speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining particulate matter.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
3.3. Data Analysis
-
The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL).
-
Molar solubility can be calculated using the molecular weight of this compound (478.9 g/mol ).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isochlortetracycline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of isochlortetracycline. It is intended to serve as a technical resource, offering detailed data, experimental context, and a summary of its primary relevance in scientific research.
Introduction
This compound (CAS No. 514-53-4) is recognized primarily as an inactive metabolite and a base-catalyzed degradation product of the broad-spectrum antibiotic, chlortetracycline (CTC).[1][2][3] Its formation can occur in vivo after administration of chlortetracycline, with significant levels detected in matrices such as the yolks of eggs from chickens exposed to the parent antibiotic.[2] Due to its status as a key impurity and metabolite, this compound serves as an essential reference standard in the chromatographic analysis and stability testing of chlortetracycline and its derivatives.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and analytical detection.
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 514-53-4 | |
| Molecular Formula | C₂₂H₂₃ClN₂O₈ | |
| Molecular Weight | 478.88 g/mol | |
| Appearance | Beige Solid | |
| Melting Point | 202-205°C (decomposes) | |
| 195-197°C | ||
| Solubility | Soluble in Aqueous Base, DMSO, DMF, ethanol, methanol. | |
| Purity | ≥95% | |
| Storage Conditions | -20°C, protect from light and moisture. | |
| Synonyms | Isoaureomycin, 7-Chloroisotetracycline. |
Structural and Spectroscopic Data
Chemical Identifiers
-
IUPAC Name: (4S,4aS,6S,8aS)-6-[(1S)-7-Chloro-1,3-dihydro-4-hydroxy-1-methyl-3-oxo-1-isobenzofuranyl]-4-(dimethylamino)-1,4,4a,5,6,7,8,8a-octahydro-3,8a-dihydroxy-1,8-dioxo-2-naphthalenecarboxamide
-
SMILES: C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4--INVALID-LINK--N(C)C
-
InChI Key: GFSLIMZISCAANG-AXVXPIMKSA-N
While specific spectral data for this compound is not detailed in the provided search results, its analysis is typically performed in conjunction with chlortetracycline using methods like LC-MS/MS, where its unique mass-to-charge ratio and retention time are used for identification and quantification.
Experimental Protocols
The accurate detection and quantification of this compound are paramount, especially in residue analysis and pharmaceutical quality control. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a definitive method for this purpose.
Protocol: Determination of this compound by LC-MS/MS
This protocol provides a generalized workflow for the confirmatory analysis of this compound in a given matrix (e.g., animal tissue, pharmaceutical preparations).
1. Objective: To separate, identify, and quantify this compound, distinguishing it from its parent compound, chlortetracycline, and other related epimers or degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Chlortetracycline reference standard
-
Internal standard (e.g., Demeclocycline)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid or oxalic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric)
-
Extraction buffers (e.g., glycine-HCl)
3. Sample Preparation (Extraction):
-
Homogenize the sample matrix (e.g., tissue).
-
Extract tetracyclines from the matrix using an appropriate buffer.
-
Centrifuge the mixture to separate solids and collect the supernatant.
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration. Condition the SPE cartridge, load the supernatant, wash away interferences, and elute the analytes with a suitable solvent like methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.
4. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C8 or C18 reversed-phase column is typically used (e.g., Waters Acquity HHS T3).
-
Mobile Phase: A gradient elution using water and methanol (or acetonitrile), both containing 0.1% formic acid, is effective for separating tetracycline isomers.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Sciex 4000 qTrap) capable of Multiple Reaction Monitoring (MRM).
-
Ionization: Electrospray Ionization (ESI) in positive mode is common.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions. For this compound (isobaric with CTC), the transition m/z 479 → 462 or m/z 479 → 444 can be used, with chromatographic separation being essential for differentiation.
5. Data Analysis:
-
Identify this compound based on its specific retention time, which will differ from chlortetracycline and its epimers.
-
Quantify the analyte by comparing the peak area of its quantifier ion against that of the internal standard.
Mechanism and Relevance
This compound is an inactive degradation product of chlortetracycline. The parent compound, chlortetracycline, functions as a bacteriostatic agent by inhibiting protein synthesis. It binds to the 30S ribosomal subunit in bacteria, which blocks the attachment of aminoacyl-tRNA to the ribosomal 'A' site, thereby preventing the elongation of the peptide chain. The structural rearrangement that forms this compound renders it inactive, meaning it does not possess this antimicrobial mechanism.
Its primary significance is therefore not in therapeutics but in analytical and regulatory science. As a stable degradation product, its presence and concentration are critical indicators of the stability and quality of chlortetracycline-containing products.
Visualization of Formation and Analytical Workflow
The following diagram illustrates the logical relationship between chlortetracycline, its degradation to this compound, and the subsequent analytical workflow for its detection.
Caption: Logical workflow from chlortetracycline degradation to analytical detection of this compound.
References
Isochlortetracycline as a Metabolite in Animal Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlortetracycline (CTC) is a broad-spectrum tetracycline antibiotic extensively used in veterinary medicine for therapeutic and prophylactic purposes in food-producing animals. The metabolism of CTC in animals is a critical area of study for ensuring food safety, understanding drug efficacy, and complying with regulatory standards for drug residues. A significant metabolite of CTC is isochlortetracycline (ICTC), an inactive isomer formed in vivo. This technical guide provides an in-depth overview of this compound as a metabolite in animal studies, focusing on its formation, quantification, and the analytical methodologies employed for its detection.
Metabolic Pathway of Chlortetracycline to this compound
Chlortetracycline undergoes epimerization and isomerization in vivo to form several related compounds. The primary pathway involves the conversion of CTC to its C4-epimer, 4-epichlortetracycline (4-epi-CTC). Both CTC and 4-epi-CTC can then undergo isomerization to form this compound (ICTC) and 4-epi-isochlortetracycline (4-epi-ICTC), respectively. These isomers are considered significant metabolites, particularly in avian species.[1][2] The formation of these metabolites is crucial in residue analysis as regulatory limits often consider the sum of the parent drug and its epimers.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Chlortetracycline and its Isomer, Isochlortetracycline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlortetracycline (CTC) is a broad-spectrum antibiotic belonging to the tetracycline family. During its production, storage, or under certain environmental conditions, chlortetracycline can isomerize to form isochlortetracycline (iso-CTC).[1] The presence of this and other related substances can impact the efficacy and safety of the final drug product. Therefore, a robust analytical method is crucial for the accurate quantification of chlortetracycline and the separation of its impurities, including this compound. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the effective separation of chlortetracycline and this compound.
Principle
This method utilizes reversed-phase HPLC with a C18 or C8 stationary phase to separate chlortetracycline and this compound based on their differential partitioning between the stationary phase and the mobile phase. The separation is achieved by optimizing the mobile phase composition, pH, and other chromatographic parameters. Detection is typically performed using a UV-Vis detector at a wavelength where both compounds exhibit significant absorbance.
Experimental Protocols
This section provides a detailed methodology for the HPLC separation of chlortetracycline and this compound, based on established and validated methods for tetracycline analysis.[2][3][4][5]
Materials and Reagents
-
Chlortetracycline hydrochloride (Reference Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Oxalic acid dihydrate (ACS Grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters for solvent filtration
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the separation of chlortetracycline and this compound. These conditions are a composite of several reported methods for tetracycline analysis.
| Parameter | Recommended Conditions |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of aqueous oxalic acid, acetonitrile, and methanol. A common starting point is 0.01 M Oxalic Acid:Acetonitrile:Methanol (72:14:14, v/v/v). The ratio can be adjusted to optimize separation. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30-35 °C |
| Detection Wavelength | 355-390 nm |
Preparation of Solutions
-
Mobile Phase (Example: 0.01 M Oxalic Acid:Acetonitrile:Methanol - 72:14:14)
-
Dissolve 1.26 g of oxalic acid dihydrate in 1000 mL of deionized water to make a 0.01 M solution.
-
Filter the oxalic acid solution through a 0.45 µm filter.
-
Prepare the mobile phase by mixing 720 mL of the 0.01 M oxalic acid solution with 140 mL of acetonitrile and 140 mL of methanol.
-
Degas the mobile phase before use.
-
-
Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 10 mg of chlortetracycline hydrochloride reference standard.
-
Dissolve in and dilute to 10 mL with methanol in a volumetric flask.
-
-
Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation
The sample preparation will vary depending on the matrix. For bulk drug substances, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like animal feed or biological samples, a solid-phase extraction (SPE) cleanup may be necessary.
-
Accurately weigh a sample containing chlortetracycline.
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).
-
If necessary, perform a sample cleanup procedure such as SPE.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes typical quantitative data that can be obtained with this method. The exact values will depend on the specific HPLC system and conditions used.
| Analyte | Retention Time (min) | Resolution (with respect to adjacent peak) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Chlortetracycline | ~ 8-12 | > 1.5 | ~ 0.05 | ~ 0.15 |
| This compound | ~ 10-15 | > 1.5 | ~ 0.05 | ~ 0.15 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of chlortetracycline.
Logical Relationship of Chlortetracycline and this compound
Caption: Isomerization relationship between CTC and iso-CTC.
References
- 1. researchgate.net [researchgate.net]
- 2. reference-global.com:443 [reference-global.com:443]
- 3. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agriculturejournals.cz [agriculturejournals.cz]
- 5. Evaluation of analytical method for determination of tetracyclines in their dosage forms by HPLC using different types of chromatographic stationary phases (RP-C8 and RP-C18) [ejah.journals.ekb.eg]
Application Note: Quantification of Isochlortetracycline using a Validated LC-MS/MS Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochlortetracycline (ICTC) is a significant degradation product of the broad-spectrum antibiotic chlortetracycline (CTC).[1] The formation of ICTC is influenced by factors such as pH and temperature.[1][2] As a microbiologically inactive isomer, its presence can complicate the accurate quantification of the active parent compound, chlortetracycline.[1] Therefore, a robust and specific analytical method is crucial for distinguishing and quantifying this compound in various matrices. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the accurate quantification of this compound. The method described herein is essential for researchers in drug metabolism, pharmacokinetics, and food safety monitoring.
Experimental Protocols
This protocol is based on established methods for the analysis of chlortetracycline and its isomers, providing a reliable framework for the quantification of this compound.
Sample Preparation
A simple and effective sample preparation procedure is critical for accurate quantification. The following protocol is adapted from methods developed for the analysis of tetracyclines in complex matrices like swine manure.[1]
-
Extraction: For solid samples, begin with a thorough extraction to release the analyte from the matrix.
-
Dilution: Dilute the extracted sample to a concentration within the linear range of the assay.
-
Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.
-
Ultrafiltration: Filter the supernatant through an ultrafiltration membrane to remove proteins and other macromolecules that could interfere with the LC-MS/MS analysis.
An internal standard, such as d(6)-tetracycline, should be added at the beginning of the sample preparation process to correct for any analyte loss during the procedure.
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve this compound from its isomers, such as chlortetracycline and epi-chlortetracycline.
-
Column: A Waters Acquity HHS T3 column (100 x 2.1 mm, 2.6 μm) or equivalent is recommended for optimal separation.
-
Mobile Phase:
-
Mobile Phase A: Water with 5% Methanol and 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
-
Gradient: A solvent gradient should be optimized to achieve baseline separation of the isomers. A typical gradient would involve a gradual increase in the percentage of Mobile Phase B.
-
Flow Rate: A flow rate of 0.4 mL/min is a suitable starting point.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Injection Volume: A small injection volume, such as 2 μL, is recommended to prevent column overload.
Mass Spectrometry (MS/MS)
The mass spectrometer should be operated in the Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the analysis of tetracyclines.
-
MRM Transitions: this compound is an isomer of chlortetracycline, and therefore will have the same precursor ion. The most common precursor ion for chlortetracycline (and thus this compound) is m/z 479. Common product ions for chlortetracycline are m/z 462 and m/z 444. It is crucial to optimize the collision energy for each transition to maximize sensitivity for this compound.
-
Quantifier Ion: The most abundant and stable product ion should be selected for quantification.
-
Qualifier Ion: A second product ion should be monitored for confirmation of the analyte's identity.
-
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value | Reference |
| LC Column | Waters Acquity HHS T3 (100 x 2.1 mm, 2.6 μm) | |
| Mobile Phase A | Water with 5% MeOH and 0.1% Formic Acid | |
| Mobile Phase B | MeOH and 0.1% Formic Acid | |
| Column Temp. | 40°C | |
| Injection Vol. | 2 μL | |
| Ionization Mode | Positive ESI | |
| Precursor Ion (m/z) | 479 | |
| Product Ion 1 (m/z) | 462 | |
| Product Ion 2 (m/z) | 444 |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Method Detection Limit | 7.3 pg/μL | |
| Linearity Range | 1 to 10,000 pg/μL | |
| Internal Standard | d(6)-tetracycline |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Sample preparation workflow for this compound analysis.
Caption: LC-MS/MS analysis workflow for this compound.
References
Application Notes and Protocols for Isochlortetracycline as a Chromatographic Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochlortetracycline is recognized as an inactive alkaline degradation product and a metabolite of the broad-spectrum antibiotic, chlortetracycline.[1][2][3] Its presence in chlortetracycline samples can be an indicator of degradation and is therefore a critical quality attribute to monitor. This document provides detailed application notes and protocols for the use of this compound as a chromatographic reference standard for the identification and quantification of it as an impurity in chlortetracycline hydrochloride active pharmaceutical ingredients (APIs) and finished drug products.
The analytical methods detailed below are based on reverse-phase high-performance liquid chromatography (HPLC) with UV detection, a common and robust technique for the analysis of tetracyclines.[4][5]
Application: Impurity Profiling and Quantification
The primary application of this compound as a reference standard is in the quantitative analysis of impurities in chlortetracycline hydrochloride. Regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia set limits for related substances in APIs and drug products. Using a certified this compound reference standard allows for the accurate determination of this specific impurity, ensuring the safety and efficacy of the drug product.
Experimental Workflow
The general workflow for the analysis of this compound as an impurity in chlortetracycline samples is depicted below.
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound in Chlortetracycline Hydrochloride API
This protocol describes an isocratic reverse-phase HPLC method for the determination of this compound as an impurity in chlortetracycline hydrochloride.
1. Materials and Reagents
-
This compound Reference Standard
-
Chlortetracycline Hydrochloride API (sample to be tested)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Oxalic acid, anhydrous
-
Ultrapure water
-
Hydrochloric acid (0.01 M)
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18) |
| Mobile Phase | 0.01 M Oxalic acid : Acetonitrile : Methanol (70:15:15, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 370 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 25 minutes |
3. Preparation of Solutions
-
Diluent: 0.01 M Hydrochloric Acid
-
This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
This compound Working Standard Solution (1 µg/mL): Pipette 1.0 mL of the this compound Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL of Chlortetracycline HCl): Accurately weigh about 25 mg of Chlortetracycline Hydrochloride API into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the this compound Working Standard Solution (1 µg/mL) six times. The system is deemed suitable if the following criteria are met:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
5. Analysis Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the this compound Working Standard Solution.
-
Inject the Sample Solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak area of this compound in both the standard and sample chromatograms.
6. Calculation
Calculate the percentage of this compound in the Chlortetracycline Hydrochloride API using the following formula:
% this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of this compound in the sample solution.
-
Area_standard is the average peak area of this compound in the working standard solution.
-
Conc_standard is the concentration of the this compound Working Standard Solution (in µg/mL).
-
Conc_sample is the concentration of the Chlortetracycline Hydrochloride in the Sample Solution (in µg/mL).
Data Presentation
The following tables summarize typical validation data for a method similar to the one described above.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| RSD of Peak Area (%) | ≤ 2.0 | 0.8 |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 3500 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 5.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 |
| Accuracy (Recovery %) | 98.5 - 101.2 |
| Precision (RSD %) | < 2.0 |
Logical Relationship Diagram
The relationship between chlortetracycline and its degradation products, including this compound, is important for understanding the impurity profile.
Conclusion
The use of this compound as a chromatographic reference standard is essential for the quality control of chlortetracycline hydrochloride. The provided HPLC protocol offers a reliable and robust method for the identification and quantification of this critical impurity. Method validation data demonstrates that the technique is sensitive, accurate, and precise, making it suitable for routine use in a quality control laboratory. Proper monitoring of this compound levels ensures that the final drug product meets the required quality and safety standards.
References
- 1. aafco.org [aafco.org]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. uspnf.com [uspnf.com]
- 4. reference-global.com:443 [reference-global.com:443]
- 5. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for Isochlortetracycline from Complex Matrices
INTRODUCTION Isochlortetracycline is a significant epimer of chlortetracycline, a broad-spectrum antibiotic widely used in veterinary medicine.[1] Its presence in food products of animal origin, such as milk, meat, and honey, as well as in environmental samples, is a growing concern for food safety and public health.[2][3] Regulatory bodies worldwide have established maximum residue limits (MRLs) for tetracyclines in various food commodities, necessitating sensitive and reliable analytical methods for their detection and quantification.[3]
Solid-phase extraction (SPE) has emerged as a highly effective and widely adopted sample preparation technique for the extraction and clean-up of this compound and other tetracyclines from complex matrices.[4] This method offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This application note provides detailed protocols for the solid-phase extraction of this compound from various complex matrices, along with quantitative data to aid researchers, scientists, and drug development professionals in their analytical workflows.
Principle of Solid-Phase Extraction for Tetracyclines
Solid-phase extraction separates components of a mixture based on their physical and chemical properties. For tetracyclines, which are amphoteric molecules, their retention on a solid-phase sorbent is typically achieved through a combination of interactions, including reversed-phase, and ion-exchange mechanisms. The choice of sorbent and the pH of the sample and solvents are critical for achieving optimal retention and subsequent elution of the target analyte.
Commonly Used SPE Sorbents:
-
Hydrophilic-Lipophilic Balanced (HLB): These polymeric sorbents offer excellent retention for a broad range of compounds, including polar and non-polar analytes, making them a popular choice for multi-residue analysis.
-
Reversed-Phase (e.g., C18): These sorbents are effective for retaining non-polar to moderately polar compounds from a polar matrix.
-
Strong Cation-Exchange (SCX): These sorbents are suitable for retaining positively charged analytes, such as tetracyclines at acidic pH.
Experimental Protocols
This section details the methodologies for the solid-phase extraction of this compound from various complex matrices.
Protocol 1: Extraction from Milk
This protocol is adapted from methods developed for the extraction of tetracyclines from bovine milk.
1. Sample Preparation: a. Weigh 2 g of a homogenized milk sample into a 15 mL polypropylene centrifuge tube. b. Add 10 mL of an extraction buffer (e.g., 50 mM acetic acid with 10 mM EDTA, pH 3.6) to the tube. The EDTA is crucial for chelating metal ions that can interfere with tetracycline extraction. c. Vigorously vortex or shake the mixture for 15 minutes to deproteinize the sample. d. Centrifuge the sample at ≥3000 x g for 10 minutes at 4°C. e. Carefully collect the supernatant for SPE cleanup.
2. Solid-Phase Extraction (using a strong cation-exchange cartridge): a. Conditioning: Condition a strong cation-exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of reagent water. b. Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of 1-3 mL/minute. c. Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances. d. Elution: Elute the tetracyclines from the cartridge with 5 mL of a 5% ammonia solution in methanol.
3. Final Preparation: a. The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Extraction from Animal Tissues (e.g., Muscle)
This protocol is based on established methods for the determination of tetracycline residues in bovine and porcine muscle.
1. Sample Preparation: a. Weigh 5 g of a homogenized tissue sample into a 50 mL centrifuge tube. b. Add 10 mL of EDTA-McIlvaine buffer. c. Homogenize the sample for 1 minute. d. Add 20 mL of acetonitrile, vortex for 1 minute, and then centrifuge at ≥4000 x g for 5 minutes. e. Collect the supernatant.
2. Solid-Phase Extraction (using an HLB or C18 cartridge): a. Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water. b. Loading: Load the supernatant onto the conditioned cartridge. c. Washing: Wash the cartridge with 5 mL of 5% methanol in water. d. Elution: Elute the analytes with 5 mL of methanol.
3. Final Preparation: a. Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent for analysis.
Protocol 3: Extraction from Honey
This protocol is derived from methods for the analysis of tetracyclines in honey.
1. Sample Preparation: a. Weigh 5 g of honey into a 50 mL centrifuge tube. b. Add 20 mL of EDTA-McIlvaine buffer (pH 4.0) and vortex until the honey is completely dissolved. c. Centrifuge to remove any particulate matter.
2. Solid-Phase Extraction (using an Oasis HLB cartridge): a. Conditioning: Condition the Oasis HLB cartridge with 3 mL of methanol and then 3 mL of deionized water. b. Loading: Load the prepared honey solution onto the cartridge. c. Washing: Wash the cartridge with 3 mL of deionized water. d. Elution: Elute the tetracyclines with 3 mL of methanol.
3. Final Preparation: a. The eluate can be filtered and directly injected or evaporated and reconstituted for LC-MS/MS analysis.
Protocol 4: Extraction from Environmental Water Samples
This protocol is based on methods for the determination of tetracyclines in drinking and environmental waters.
1. Sample Preparation: a. Filter a 1.0 L water sample through a 0.45 µm filter to remove suspended particles. b. Add 0.5 g of Na2EDTA to the water sample and adjust the pH to 3.0.
2. Solid-Phase Extraction (using an HLB cartridge): a. Conditioning: Precondition the SPE cartridge with 8 mL of methanol and then 8 mL of acidified ultrapure water (pH 3.0). b. Loading: Pass the entire 1.0 L water sample through the conditioned cartridge. c. Washing: Rinse the cartridge with 15 mL of ultrapure water followed by 5 mL of 5% methanol. d. Drying: Dry the cartridge under a stream of nitrogen for 10 minutes. e. Elution: Elute the analytes with 4 mL of a 1:1 (v/v) mixture of acetone and methanol.
3. Final Preparation: a. Evaporate the eluate and reconstitute in a suitable solvent for analysis.
Data Presentation
The following tables summarize the quantitative data for the extraction of tetracyclines, including chlortetracycline (the parent compound of this compound), from various matrices using solid-phase extraction. These values are indicative of the performance that can be expected with the described protocols.
Table 1: Quantitative Performance Data for Tetracycline Extraction from Milk
| Analyte | SPE Sorbent | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Chlortetracycline | Strong Cation Exchange | Not Specified | Not Specified | Not Specified | |
| Tetracyclines (Class) | HLB Oasis | >81.1 | Not Specified | 117.2-131.3 | |
| Tetracyclines (Class) | C18 | 71.5-91.5 | 2.0 (µg/L) | Not Specified |
Table 2: Quantitative Performance Data for Tetracycline Extraction from Animal Tissues
| Analyte | SPE Sorbent | Recovery (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Chlortetracycline | C18 | >83.2 | ~50 | Not Specified | |
| Tetracyclines (Class) | Sep-Pak C18 | ~60 | Not Specified | Not Specified |
Table 3: Quantitative Performance Data for Tetracycline Extraction from Honey
| Analyte | SPE Sorbent | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Reference |
| Chlortetracycline | Oasis HLB | Not Specified | Not Specified | Not Specified | |
| Tetracyclines (Class) | Not Specified | 86.9-98.1 | 31.9-63.4 | 127-254 |
Table 4: Quantitative Performance Data for Tetracycline Extraction from Environmental Water
| Analyte | SPE Sorbent | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Reference |
| Tetracyclines (Class) | CNW HLB | 70-118 | 0.01-0.15 | Not Specified |
Mandatory Visualizations
Caption: General workflow for solid-phase extraction of this compound.
Caption: Matrix-specific SPE protocols for this compound analysis.
References
- 1. Analysis of tetracyclines in honey by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Antibiotics in honey: a comprehensive review on occurrence and analytical methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantifying Isochlortetracycline Residues in Poultry Eggs
Affiliation: Google Research
Introduction
Isochlortetracycline (ICTC) and its epimer, 4-epi-iso-chlortetracycline, are significant metabolites of the broad-spectrum antibiotic chlortetracycline (CTC) found in poultry eggs.[1][2] The presence of these residues is a critical concern for food safety and regulatory compliance. In the European Union, the maximum residue limit (MRL) for the sum of CTC and its 4-epimer in eggs is set at 200 µg/kg.[1] However, studies have shown that the total concentration of CTC and its metabolites, including ICTC, can surpass this limit, making accurate quantification essential.[1][2]
These application notes provide detailed protocols for the extraction, cleanup, and quantification of this compound residues in poultry eggs using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies are intended for researchers, scientists, and professionals in drug development and food safety analysis.
Experimental Workflow Overview
The overall workflow for the quantification of this compound residues in poultry eggs involves sample homogenization, extraction of the analyte from the egg matrix, cleanup of the extract to remove interfering substances, and subsequent analysis by LC-MS/MS.
Caption: General experimental workflow for ICTC residue analysis in eggs.
Quantitative Data Summary
The following table summarizes the validation parameters for the quantification of tetracycline residues, including this compound, in poultry eggs from various studies. These parameters are crucial for assessing the performance and reliability of the analytical methods.
| Analyte(s) | Method | Sample Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Tetracyclines | LC-MS/MS | Whole Egg | 0.005 - 2.00 | 0.015 - 6.00 | 70.8 - 116.1 | < 14 | |
| Oxytetracycline | HPLC-DAD | Whole Egg | 2.2 | 13.0 | 76 | 4.8 (between-day) | |
| Tetracyclines, Fluoroquinolones | UPLC-FLD | Whole Egg, Albumen, Yolk | 0.1 - 13.4 | 0.3 - 40.1 | > 83.5 | 1.99 - 6.24 | |
| Multi-class Veterinary Drugs (including Tetracyclines) | LC-MS/MS | Whole Egg | - | 2 (target level) | - | - | |
| Chlortetracycline | HPTLC | Whole Egg | - | 15 | 85 - 90 | - | |
| Tetracyclines | LC-MS/MS | Whole Egg | 10 - 50 | - | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Detailed Experimental Protocols
Materials and Reagents
-
Standards: this compound analytical standard (Santa Cruz Biotechnology or equivalent)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC or LC-MS grade)
-
Acids: Formic acid, Oxalic acid, Nitric acid
-
Buffers: Sodium phosphate buffer (0.2 M), McIlvaine buffer
-
Salts: Sodium chloride (NaCl), Magnesium chloride (MgCl₂), Na₂EDTA
-
SPE Cartridges: Oasis PRiME HLB (Waters) or equivalent hydrophilic-lipophilic balance polymer cartridges.
Sample Preparation: Extraction and Cleanup
This protocol is a composite based on common methodologies for tetracycline extraction from eggs.
-
Homogenization: Break a whole egg into a beaker and homogenize thoroughly using a high-speed blender or homogenizer.
-
Weighing: Accurately weigh 2.0 ± 0.02 g of the homogenized egg sample into a 50 mL polypropylene centrifuge tube.
-
Fortification (for QC): For quality control samples (e.g., recovery, matrix-matched standards), spike the blank egg homogenate with the appropriate concentration of this compound standard solution.
-
Extraction:
-
Add 8 mL of extraction solvent (e.g., acetonitrile or 0.2% formic acid in 80:20 acetonitrile/water) to the centrifuge tube.
-
For improved extraction of tetracyclines, which can chelate with metal ions, an acidic buffer or a chelating agent like EDTA can be added. A common approach is to add an aliquot of 0.2 M phosphate buffer or 0.1 M Na₂EDTA solution.
-
Vortex the tube vigorously for 30 seconds to 1 minute.
-
Shake mechanically for 10-30 minutes.
-
Centrifuge the sample at 3,000-5,000 x g for 5-10 minutes to separate the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis PRiME HLB (or equivalent) SPE cartridge according to the manufacturer's instructions. Typically, this involves washing with methanol followed by equilibration with water.
-
Load an aliquot (e.g., 0.5 mL) of the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water) to remove interferences.
-
Elute the this compound with a suitable solvent, such as 10 mL of 0.01 M formic-oxalic acid solution or methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 35 - 40°C.
-
Injection Volume: 5 - 20 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two MRM transitions (a precursor ion to two different product ions) should be monitored for confident identification and quantification, as required by regulatory guidelines. The specific m/z values for the precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
-
Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for maximum signal intensity of this compound.
-
Data Analysis and Quantification
Quantification is typically performed using an external calibration curve prepared with matrix-matched standards to compensate for matrix effects.
-
Calibration Curve: Prepare a series of matrix-matched calibration standards by spiking known concentrations of this compound into blank egg matrix extract. The concentration range should bracket the expected concentrations in the samples and the relevant MRL.
-
Quantification: The concentration of this compound in the samples is determined by plotting the peak area of the analyte against its concentration for the calibration standards and using the resulting regression equation to calculate the concentration in the unknown samples.
Caption: Logical flow of data analysis and quantification.
Conclusion
The methods outlined provide a robust framework for the reliable quantification of this compound residues in poultry eggs. The use of LC-MS/MS ensures high sensitivity and selectivity, which are critical for monitoring compliance with regulatory limits and safeguarding public health. Adherence to proper sample preparation techniques, including efficient extraction and cleanup, is paramount for achieving accurate and precise results. Method validation according to established guidelines is essential before implementation for routine analysis.
References
Application Note: Quantitative Analysis of Tetracycline and its Epimers in Animal Tissue by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous determination and quantification of tetracycline (TC), oxytetracycline (OTC), chlortetracycline (CTC), doxycycline (DC), and their corresponding 4-epimers in various animal tissues, including muscle, kidney, and liver. The protocol employs a liquid-liquid extraction followed by solid-phase extraction (SPE) for sample clean-up, with analysis performed by High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for monitoring antibiotic residues in food products to ensure consumer safety and regulatory compliance. The epimerization of tetracyclines, a significant challenge in their accurate quantification, is addressed by this method.[1] The procedure has been validated according to the Commission Decision 2002/657/EC guidelines, demonstrating excellent linearity, recovery, precision, and sensitivity.[2]
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely used in veterinary medicine for therapeutic and prophylactic purposes.[3] Their use can lead to the presence of residues in edible animal tissues, posing potential health risks to consumers, including allergic reactions and the development of antibiotic-resistant bacteria. Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for tetracyclines in food products of animal origin.
A significant analytical challenge in the determination of tetracyclines is their propensity to undergo epimerization at the C4 position, particularly in acidic to neutral pH conditions, forming 4-epitetracyclines. These epimers are often isobaric with the parent compounds and exhibit similar physicochemical properties but may have different biological activities. Therefore, a reliable analytical method must be able to separate and quantify both the parent drug and its epimers.
This application note presents a validated HPLC-MS/MS method for the accurate quantification of four major tetracyclines and their 4-epimers in tissue samples. The method is designed for high-throughput analysis in food safety and drug metabolism studies.
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
This protocol is a composite of methodologies described in the scientific literature.
Materials:
-
Homogenized tissue sample (muscle, kidney, liver)
-
Na2EDTA-McIlvaine buffer (pH 4.0)
-
Hexane
-
Trichloroacetic acid (TCA), 20% in water
-
Methanol
-
Acetonitrile
-
0.01 M Methanolic Oxalic Acid
-
Polymeric Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge, vortex mixer, evaporator
Procedure:
-
Weigh 5.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of Na2EDTA-McIlvaine buffer (pH 4.0) and vortex for 2 minutes.
-
For fatty tissues, add 5 mL of hexane for defatting and vortex for 3 minutes. Centrifuge at 4000 rpm for 1 minute and discard the upper hexane layer.
-
Add 2 ml of 20% Trichloroacetic acid to the sample to precipitate proteins. Vortex and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the tetracyclines and their epimers with 10 mL of 0.01 M methanolic oxalic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in 1 mL of methanol/water (30/70, v/v) containing 0.01 M oxalic acid.
-
Filter the reconstituted sample through a 0.2 µm PTFE syringe filter before injection into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two ion transitions for each analyte for confirmation and quantification.
Data Presentation
The following tables summarize the quantitative performance data of the described method, compiled from various studies.
Table 1: Method Validation - Linearity and Sensitivity
| Analyte | Tissue Type | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Oxytetracycline (OTC) | Chicken Meat | > 0.999 | 4.4 | 10 | |
| Tetracycline (TC) | Chicken Meat | > 0.999 | 5 | 13 | |
| Chlortetracycline (CTC) | Chicken Meat | > 0.999 | 13 | 27 | |
| Doxycycline (DC) | Chicken Meat | > 0.999 | 10 | 22 | |
| Tetracyclines | Bovine Muscle | > 0.996 | 2.0 - 4.0 | 6.0 - 12.0 | |
| Tetracyclines | Pig Muscle | > 0.99 | 0.5 - 4.5 | Half the MRLs | |
| Tetracycline | Poultry Chest | 0.999066 | 0.451 | 1.502 |
Table 2: Method Validation - Accuracy (Recovery)
| Analyte | Tissue Type | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Tetracyclines | Chicken Meat | 10 - 200 | 97.7 - 102.6 | |
| TC, OTC, CTC | Pig Muscle | 100 | 91.8 - 103.6 | |
| TC, OTC, CTC, DC | Chicken Meat | N/A | 71.88 - 92.44 | |
| TC, OTC, CTC, DC | Chicken Liver | N/A | 68.88 - 84.84 | |
| OTC, TC | Salmon Muscle | 50, 100, 200 | 83.9 - 93.4 | |
| Tetracycline | Poultry Chest | 200 | 88.97 - 91.06 | |
| Tetracycline | Poultry Thigh | 200 | 84.62 - 87.67 | |
| Tetracycline | Poultry Liver | 200 | 82.20 - 83.69 | |
| Tetracyclines | Bovine Muscle/Liver | Three levels | 86 - 92 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of tetracycline residues in tissue.
Conclusion
The described HPLC-MS/MS method provides a reliable, sensitive, and accurate means for the simultaneous quantification of major tetracyclines and their 4-epimers in various animal tissues. The protocol, involving a robust sample preparation procedure with SPE clean-up, ensures minimal matrix effects and high recovery rates. This method is suitable for routine monitoring of tetracycline residues in food safety laboratories and for research purposes in drug development and metabolism studies. The accurate quantification of both parent compounds and their epimers is essential for a comprehensive risk assessment.
References
Mobile phase optimization for isochlortetracycline analysis.
An essential aspect of pharmaceutical quality control and drug development is the accurate and reliable analysis of active pharmaceutical ingredients (APIs) and their related impurities. Isochlortetracycline, an isomer of the antibiotic chlortetracycline, is a critical impurity that needs to be monitored in tetracycline-based drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The key to a successful HPLC separation lies in the meticulous optimization of the mobile phase, which directly influences selectivity, resolution, and analysis time.
This document provides detailed application notes and protocols for the optimization of the mobile phase for the analysis of this compound, with a focus on reversed-phase HPLC methods.
The separation of tetracycline and its analogues, including this compound (an isomer of chlortetracycline), is typically achieved using reversed-phase HPLC. The optimization of the mobile phase is crucial for achieving adequate resolution between the main compound and its closely related impurities. Key parameters to consider include the organic modifier, aqueous phase pH, and buffer composition.
1. Choice of Organic Modifier: The most common organic modifiers used for the analysis of tetracyclines are acetonitrile and methanol.
-
Acetonitrile often provides better peak shapes and lower UV cutoff, making it a popular choice. It is known to offer different selectivity compared to methanol.[1]
-
Methanol is a more acidic solvent and can be a good alternative to acetonitrile to alter the selectivity of the separation.[1] A mixture of both can also be employed to fine-tune the separation.
2. pH of the Aqueous Phase: The pH of the mobile phase is a critical factor as tetracyclines are ionizable compounds.[1]
-
Acidic pH (typically between 2.0 and 3.0) is commonly used to suppress the ionization of the silanol groups on the silica-based stationary phase and to ensure the analytes are in a consistent protonated state. This leads to improved peak shape and retention.
-
Mobile phases with a low pH are often prepared using acids like phosphoric acid, formic acid, or oxalic acid.[2][3] For example, a mobile phase containing 0.1% phosphoric acid has been successfully used. Another approach involves using a 0.01M aqueous oxalic acid solution with the pH adjusted to 2.0.
3. Buffer Selection and Concentration: The choice of buffer is important for maintaining a stable pH throughout the analysis, which is crucial for reproducible results.
-
Phosphate buffers , such as ammonium dihydrogen orthophosphate at pH 2.2, are frequently used.
-
Oxalic acid can act as both a pH modifier and an ion-pairing agent, which can improve the retention and separation of tetracyclines.
-
Formic acid is a volatile buffer, making it suitable for LC-MS applications. The buffer concentration should be optimized to provide sufficient buffering capacity without causing precipitation or other issues.
4. Column Selection: While not a mobile phase component, the choice of stationary phase is intrinsically linked to mobile phase optimization.
-
C8 and C18 columns are the most widely used for tetracycline analysis.
-
Polar-embedded columns , such as the Acclaim Polar Advantage II (PA2), offer alternative selectivity and can be used with highly aqueous mobile phases.
Logical Workflow for Mobile Phase Optimization
The process of optimizing the mobile phase can be approached systematically to ensure an efficient and effective method development process.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Isochlortetracycline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of isochlortetracycline using mass spectrometry, focusing on its fragmentation patterns. The included protocols are designed to be a starting point for researchers developing and validating methods for the detection and quantification of this and related tetracycline compounds.
Introduction
This compound is a significant degradation product and metabolite of the broad-spectrum antibiotic chlortetracycline. Its formation can occur under alkaline conditions and is of interest in pharmaceutical stability studies, drug metabolism research, and food safety analysis. Accurate identification and quantification of this compound are crucial for understanding the degradation pathways of chlortetracycline and ensuring the efficacy and safety of related pharmaceutical products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity. This document outlines the principles of this compound fragmentation in mass spectrometry and provides detailed protocols for its analysis.
Mass Spectrometry Fragmentation of this compound
Understanding the fragmentation of this compound is fundamental to developing robust LC-MS/MS methods. Like other tetracyclines, this compound undergoes characteristic fragmentation patterns upon collision-induced dissociation (CID).
Precursor Ion: In positive electrospray ionization (ESI+), this compound is readily protonated to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 479.1. This ion is then selected in the first quadrupole of a tandem mass spectrometer for fragmentation analysis.
Product Ions: The fragmentation of the [M+H]⁺ ion of this compound, similar to its isomer chlortetracycline, primarily involves the neutral loss of small molecules such as water (H₂O) and ammonia (NH₃). These losses result from the molecule's functional groups and structural strain. While specific quantitative data for this compound fragmentation is not widely published, the fragmentation pattern is expected to be analogous to that of chlortetracycline due to their structural similarity. The primary product ions are typically observed at m/z 462.1 and 444.1.
The proposed fragmentation pathway is illustrated below:
Figure 1: Proposed fragmentation pathway of this compound.
Quantitative Fragmentation Data
The following table summarizes the expected quantitative data for the MS/MS analysis of this compound. The selection of quantifier and qualifier ions is crucial for method development in multiple reaction monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
| This compound | 479.1 | 462.1 | Quantifier |
| This compound | 479.1 | 444.1 | Qualifier |
Note: The designation of quantifier and qualifier ions may vary depending on the specific instrumentation and optimization of collision energies. It is recommended to perform an infusion of an this compound standard to determine the most abundant and stable product ions for a given instrument.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound analytical standard
-
Chlortetracycline hydrochloride analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
LC-MS/MS System and Conditions
A typical LC-MS/MS system for the analysis of this compound would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
This compound: 479.1 > 462.1 (Quantifier), 479.1 > 444.1 (Qualifier)
-
-
Collision Energy: Optimization is required for the specific instrument. A starting range of 15-30 eV is recommended.
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix (e.g., animal tissue).
-
Homogenization: Homogenize 2 g of the sample.
-
Extraction: To the homogenized sample, add 10 mL of an extraction solution (e.g., McIlvaine buffer-EDTA). Vortex for 10 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Data Analysis and Interpretation
The acquired data should be processed using the instrument's software. The identification of this compound is based on the retention time and the presence of both the quantifier and qualifier MRM transitions. Quantification is typically performed by constructing a calibration curve from the peak areas of the working standard solutions.
Workflow and Logical Relationships
The overall workflow for the analysis of this compound can be visualized as follows:
Figure 2: Experimental workflow for this compound analysis.
Conclusion
The methods and protocols outlined in these application notes provide a robust framework for the mass spectrometric analysis of this compound. Adherence to these guidelines, coupled with proper method validation, will enable researchers, scientists, and drug development professionals to accurately identify and quantify this important chlortetracycline-related compound. The provided fragmentation data and experimental parameters serve as a strong foundation for developing tailored analytical methods for various matrices and research objectives.
Application Note: Ultrasensitive Detection of Isochlortetracycline in Environmental Water Samples by SPE-UPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of isochlortetracycline (ICTC), a major transformation product of the antibiotic chlortetracycline (CTC), in various environmental water matrices. The protocol employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS) for detection and quantification. This method provides high selectivity and low detection limits, making it suitable for environmental monitoring of this emerging contaminant.
Introduction
Tetracycline antibiotics are widely used in human and veterinary medicine.[1] Chlortetracycline (CTC), in particular, is susceptible to degradation and transformation in the environment, forming isomers such as this compound (ICTC).[2] The presence of these antibiotic residues in water bodies is a growing concern due to the potential for the development of antibiotic-resistant bacteria.[3] Therefore, sensitive and reliable analytical methods are required for their monitoring. This application note presents a validated protocol for the determination of ICTC in environmental water samples, addressing the need for accurate quantification at trace levels.
Experimental Workflow
The overall experimental workflow for the detection of this compound in environmental water samples is depicted below.
Caption: Experimental workflow for ICTC analysis.
Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Oasis HLB SPE cartridges (or equivalent)
-
Syringe filters (0.45 µm)
Detailed Experimental Protocol
Sample Collection and Preservation
Collect water samples in clean amber glass bottles to prevent photodegradation. Upon collection, store the samples at 4°C and process within 48 hours.
Sample Preparation and Solid-Phase Extraction (SPE)
-
Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
pH Adjustment: Adjust the pH of the filtered water sample to approximately 3.0 using formic acid. This step is crucial for the efficient retention of tetracyclines on the SPE cartridge.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 3.0).
-
Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unretained impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) and vortex to mix. The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
UPLC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 10% B
-
2-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for this compound: Since this compound is an isomer of chlortetracycline, it has the same precursor ion mass. The fragmentation pattern is also expected to be very similar. The following MRM transitions for chlortetracycline can be used for the detection of this compound, with retention time being the key differentiator.
-
Precursor Ion (m/z): 479.1
-
Product Ion 1 (Quantifier, m/z): 444.1
-
Product Ion 2 (Qualifier, m/z): 462.1
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of tetracyclines, including this compound, in water samples based on published methods.
| Analyte | Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| This compound | Various Waters | 0.01 - 0.15 | 0.03 - 0.50 | 70 - 118 | |
| Chlortetracycline | Various Waters | 0.01 - 0.15 | 0.03 - 0.50 | 70 - 118 | |
| Tetracycline | Various Waters | 0.01 - 0.15 | 0.03 - 0.50 | 70 - 118 | |
| Oxytetracycline | Various Waters | 0.01 - 0.15 | 0.03 - 0.50 | 70 - 118 |
Logical Relationship Diagram
The formation of this compound from chlortetracycline is influenced by environmental factors. The following diagram illustrates this relationship.
References
Application Notes and Protocols for Isochlortetracycline Stability Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of isochlortetracycline (iso-CTC) to assess its stability under various conditions. The described methods are essential for accurate quantification and characterization of iso-CTC and its degradation products, ensuring the reliability of stability studies in pharmaceutical development and quality control.
Introduction to this compound Stability
This compound is a significant isomer and degradation product of chlortetracycline (CTC), a broad-spectrum tetracycline antibiotic. The stability of iso-CTC is a critical parameter in the quality assessment of CTC-containing pharmaceutical products, as its formation can be indicative of product degradation.[1][2] Environmental factors such as pH, temperature, and light can significantly influence the stability of tetracyclines, leading to the formation of various degradation products.[3][4][5] Therefore, robust and reliable sample preparation techniques are imperative for accurate stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the analyte to conditions more severe than accelerated stability testing to generate potential degradation products.
Experimental Protocol: Forced Degradation of this compound
This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber compliant with ICH Q1B guidelines
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable detector (e.g., DAD or MS/MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent volume and concentration of NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours. Studies have shown that tetracyclines can form isotetracyclines at higher pH values.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent volume and concentration of HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at 105°C for 48 hours.
-
Dissolve a known amount of the stressed powder in methanol to prepare a sample solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a 1 mg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Prepare sample solutions from the exposed solid and solution for analysis.
-
Sample Preparation Techniques for Stability Samples
The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analytes of interest.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices.
Protocol: SPE Cleanup of this compound Stability Samples
Materials:
-
SPE cartridges (e.g., Oasis HLB, Strata-X)
-
Methanol
-
Water (HPLC grade)
-
0.1 M EDTA solution
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
For aqueous stability samples, adjust the pH to approximately 4.0 with a suitable buffer (e.g., citrate or oxalate buffer). The addition of a chelating agent like EDTA can improve the recovery of tetracyclines.
-
If the sample contains organic solvent, dilute it with water to reduce the organic content to less than 5%.
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the retained this compound and its degradation products with 5 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC or LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the partitioning of analytes between two immiscible liquid phases.
Protocol: LLE of this compound from Aqueous Stability Samples
Materials:
-
Separatory funnel
-
Ethyl acetate (or other suitable organic solvent)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation:
-
Place the aqueous stability sample in a separatory funnel.
-
Adjust the pH of the sample to a range where this compound is in its neutral form to enhance its partitioning into the organic phase.
-
-
Extraction:
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Iso-CTC Remaining (%) | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | Data | 4-epi-anhydro-CTC, anhydro-CTC |
| Base Hydrolysis (0.1 M NaOH, RT) | 24 hours | Data | Chlortetracycline, 4-epi-chlortetracycline |
| Oxidative (3% H₂O₂, RT) | 24 hours | Data | Oxidative adducts, ring-opened products |
| Thermal (Solid, 105°C) | 48 hours | Data | Dehydration products |
| Photolytic (ICH Q1B) | - | Data | Photodegradation products |
Note: The percentage remaining and major degradation products are illustrative and should be replaced with actual experimental data.
Visualizations
Diagrams are essential for illustrating experimental workflows and degradation pathways.
Caption: Workflow for this compound stability testing.
Caption: Proposed degradation pathways of chlortetracycline.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. Determination of oxytetracycline and its degradation products by high-performance liquid chromatography-tandem mass spectrometry in manure-containing anaerobic test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving co-eluting peaks of chlortetracycline and isochlortetracycline.
Welcome to the Technical Support Center for chlortetracycline (CTC) analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of chlortetracycline and its epimer, isochlortetracycline.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a single, broad peak for chlortetracycline, but I suspect this compound is also present. How can I confirm co-elution?
A1: Co-elution of chlortetracycline and its epimer, this compound (also known as 4-epi-chlortetracycline), is a common challenge. Here are a few steps to confirm if you have co-eluting peaks:
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA): If your HPLC system is equipped with a DAD or PDA detector, you can perform a peak purity analysis. This function compares spectra across the entire peak. If the spectra are not homogenous, it strongly indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Detection: An MS detector is a highly effective tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can look for the same mass-to-charge ratio (m/z) for both isomers, but their fragmentation patterns might differ, or you may be able to achieve slight separation that the MS can distinguish.[1]
-
Method Manipulation: A simple test is to alter the mobile phase composition slightly. A small change in the organic-to-aqueous ratio or a change in the organic modifier (e.g., from acetonitrile to methanol) can sometimes slightly shift the retention times of the two isomers, revealing a shoulder or a partially resolved peak.
Q2: I have confirmed that chlortetracycline and this compound are co-eluting. What are the initial steps to improve their separation?
A2: To improve the resolution between chlortetracycline and this compound, you need to adjust the chromatographic selectivity (α), efficiency (N), or retention factor (k). Here are the primary steps to take:
-
Optimize Mobile Phase Composition: This is often the most effective approach.
-
Adjusting pH: The pH of the mobile phase is a critical factor. Tetracyclines are ionizable compounds, and slight changes in pH can significantly alter their retention and selectivity. Working in a mildly acidic pH range of 2-4 is common for tetracycline analysis to ensure their stability and improve separation.[2][3] Oxalic acid is a frequently used mobile phase additive for this purpose.[4][5]
-
Change Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a combination of both. The different solvent properties can alter the selectivity of the separation.
-
Gradient Elution: Employing a gradient elution can often provide better separation for closely eluting compounds compared to an isocratic method.
-
-
Column Selection:
-
Stationary Phase: While C18 columns are commonly used, other stationary phases like phenyl or C8 columns can offer different selectivities. A microparticulate phenyl column has been successfully used for the separation of tetracycline epimers.
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UPLC) or a longer column will increase the column efficiency (N), resulting in sharper peaks and potentially better resolution.
-
Q3: I am observing the formation of this compound during my sample preparation or analysis. How can I minimize this epimerization?
A3: Chlortetracycline can undergo reversible epimerization at the C-4 position to form this compound, especially in aqueous solutions at a pH between 2 and 6. Here are some strategies to minimize this conversion:
-
Control pH: Maintain a stable and appropriate pH during sample extraction and storage. The use of buffers like EDTA-McIlvaine buffer can help.
-
Temperature Control: Keep samples cool. The rate of epimerization can be reduced by storing samples at low temperatures (e.g., 4°C) and using a chilled autosampler.
-
Solvent Choice: If possible, preparing the final sample extracts in an organic solvent rather than an acidic aqueous solution can drastically reduce epimerization.
-
Minimize Time: Analyze samples as quickly as possible after preparation to reduce the time available for epimerization to occur.
Experimental Protocols and Data
Below are detailed methodologies and quantitative data from various studies that have successfully resolved chlortetracycline and this compound.
Method 1: HPLC-DAD for Pig Kidneys
This method was developed for the assay of chlortetracycline (CTC) and its 4-epimer (4-epi-CTC) residues in pig kidneys.
Sample Preparation:
-
Extraction with 0.1 M oxalic buffer.
-
Protein precipitation with trichloroacetic acid.
-
Solid-phase extraction (SPE) clean-up on a Strata X polymeric cartridge.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C8 analytical column |
| Mobile Phase | Methanol–acetonitrile–0.01 M oxalic acid (15:15:70, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | DAD at 365 nm |
| Temperature | Ambient |
Performance Data:
| Parameter | Chlortetracycline (CTC) | 4-epi-chlortetracycline (4-epi-CTC) |
|---|---|---|
| Decision Limit (CCα) | 674.8 µg/kg | 683.6 µg/kg |
| Detection Capacity (CCβ) | 683.6 µg/kg | 696.3 µg/kg |
| Recovery (at 300-900 µg/kg) | > 70% | > 70% |
Method 2: LC-MS/MS for Marine Products
This method was developed for the detection of tetracyclines and their epimers in marine products.
Sample Preparation:
-
Extraction with McIlvaine buffer.
-
Purification by passing through a C18 solid-phase extraction (SPE) column.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Instrument | LC-MS/MS |
| Mobile Phase Gradient | A gradient of mobile phases was used for separation. |
| Detection | Mass Spectrometry |
MS/MS Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Chlortetracycline | 479 | 444 | 20 |
| 479 | 462 | 10 | |
| Epichlortetracycline | 479 | 462 | 13 |
| | 479 | 444 | 28 |
Method 3: HPLC for Tetracycline Preparations
This method describes the analysis of tetracycline epimers in tetracycline preparations.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Microparticulate phenyl column (3.9 mm i.d. X 30 cm) |
| Mobile Phase | Step gradient of 12-22% acetonitrile in 0.2 M phosphate buffer at pH 2.2 |
| Analysis Time | 22 minutes |
Visual Guides
Troubleshooting Workflow for Co-eluting Peaks
The following diagram illustrates a logical workflow for troubleshooting and resolving co-eluting peaks of chlortetracycline and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. fda.gov [fda.gov]
- 4. reference-global.com:443 [reference-global.com:443]
- 5. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Isochlortetracycline HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of isochlortetracycline. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a focus on peak asymmetry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: Why is my this compound peak tailing?
Peak tailing is the most common form of peak asymmetry for tetracycline compounds and can be caused by several factors:
-
Secondary Silanol Interactions: this compound, a basic compound, can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (like C8 or C18)[1][2][3]. This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes the peak to tail[1][3].
-
Metal Chelation: Tetracyclines are potent metal chelating agents. If metal ions (e.g., iron, stainless steel components) are present in the HPLC system (frits, tubing, or the column itself), this compound can chelate with them, leading to peak tailing and broadening.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, silanol groups on the column can be ionized and interact strongly with the protonated this compound molecule, causing tailing.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.
-
Column Degradation: A void at the column inlet or a partially blocked frit can disrupt the sample band, causing tailing for all peaks in the chromatogram.
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting is less common than tailing for tetracyclines but can occur under specific conditions:
-
Sample Overload: While often associated with tailing, severe concentration overload can also manifest as peak fronting.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly, leading to a fronting peak.
-
Column Collapse or Poor Packing: A poorly packed column bed or a collapse of the stationary phase can lead to an uneven flow path and result in fronting peaks.
Q3: How can I improve the peak shape of this compound?
Several strategies can be employed to improve peak symmetry:
-
Mobile Phase Optimization:
-
Lower the pH: Operating at a low pH (e.g., 2.0-3.0) with an acid like phosphoric acid or formic acid helps to keep the silanol groups on the stationary phase fully protonated and non-ionized, minimizing their interaction with the basic analyte.
-
Add a Chelating Agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) into your mobile phase to bind any metal ions in the system and prevent them from interacting with this compound. Oxalic acid is another common additive that serves as both a chelator and a pH buffer.
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), can help to mask the active silanol sites and improve peak shape.
-
-
Column Selection and Care:
-
Use High-Purity, End-Capped Columns: Modern columns made with high-purity silica and that are properly end-capped have fewer accessible silanol groups and are recommended for analyzing basic compounds like tetracyclines.
-
Consider Alternate Stationary Phases: While C18 and C8 columns are common, a Phenyl-Hexyl column can offer different selectivity due to π-π interactions, which may be beneficial for peak shape.
-
-
Sample and Injection Optimization:
-
Reduce Sample Concentration: If you suspect column overload, dilute your sample and reinject.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.
-
Data Presentation
The following tables summarize the impact of key parameters on this compound peak shape.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Silanol State | Interaction with this compound | Likely Peak Shape |
| 2.0 - 3.0 | Protonated (Si-OH) | Minimized ionic interaction | Symmetrical |
| 3.0 - 7.0 | Partially Ionized (SiO⁻) | Increased ionic interaction | Tailing |
| > 7.0 | Fully Ionized (SiO⁻) | Strong ionic interaction | Severe Tailing |
Table 2: Common Mobile Phase Additives for Improved Peak Shape
| Additive | Typical Concentration | Mechanism of Action | Primary Issue Addressed |
| EDTA | 0.1 - 2 mM | Metal Chelation | Peak Tailing from Metal Contamination |
| Oxalic Acid | 10 - 25 mM | Metal Chelation & pH Buffering | Peak Tailing from Metal Contamination & pH Control |
| Triethylamine (TEA) | ~0.5 mL/L | Competing Base | Peak Tailing from Silanol Interactions |
| Formic Acid | 0.1 - 0.2% | pH Modifier | Peak Tailing from Silanol Interactions |
Experimental Protocols
Below is a generalized experimental protocol for the HPLC analysis of this compound, designed to produce symmetrical peaks.
Objective: To achieve a symmetric peak shape for this compound using reversed-phase HPLC.
Materials:
-
HPLC System: A standard HPLC system with a UV detector and column oven. A bio-inert system is preferable to minimize metal interactions.
-
Column: A modern, high-purity, end-capped C8 or C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 25 mM Potassium Phosphate (KH₂PO₄) in HPLC-grade water, with 0.1 mM EDTA added. Adjust to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample Diluent: Mobile Phase A.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase components, filter through a 0.2 µm filter, and degas thoroughly.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 355 nm
-
Injection Volume: 10 µL
-
Gradient Program: A typical starting point would be a linear gradient from 15% to 50% Mobile Phase B over 8 minutes. This should be optimized for your specific column and analyte.
-
-
Sample Preparation: Dissolve the this compound standard or sample in the sample diluent (Mobile Phase A) to a concentration that is within the linear range of the detector and does not overload the column.
Visualization
The following diagram illustrates a logical workflow for troubleshooting this compound peak asymmetry.
Caption: A flowchart for systematically troubleshooting peak asymmetry in this compound HPLC analysis.
References
How to prevent chlortetracycline degradation during sample extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of chlortetracycline (CTC) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause chlortetracycline (CTC) degradation during sample extraction?
A1: Chlortetracycline is susceptible to degradation from several factors during sample extraction. The primary causes are:
-
pH: CTC is more stable in acidic conditions and degrades rapidly in alkaline environments.[]
-
Temperature: Higher temperatures accelerate the degradation of CTC.[][2][3][4]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidation: CTC can be degraded by oxidative processes.
-
Enzymatic Activity: In biological samples, enzymes can contribute to the degradation of CTC.
-
Metal Ions: The presence of certain metal ions can lead to chelation and subsequent degradation.
Q2: Why is my CTC recovery low even when I follow a standard protocol?
A2: Low recovery of CTC can be due to degradation or inefficient extraction. If you are confident in your analytical technique, consider these possibilities:
-
Incurred vs. Spiked Samples: The extraction efficiency can differ between fortified (spiked) samples and incurred samples (where the drug is present through metabolic processes). High-speed homogenization is often more effective for incurred residues.
-
Sample Matrix Effects: The composition of your sample matrix can interfere with extraction. For example, high-fat content may require a defatting step.
-
Adsorption to Labware: CTC can adsorb to glass and plastic surfaces. Consider using low-adsorption labware.
-
Incomplete Homogenization: For solid samples, ensure complete homogenization to release the analyte from the tissue or feed matrix.
Q3: What is the role of EDTA in the extraction buffer?
A3: EDTA (ethylenediaminetetraacetic acid) is a chelating agent. It is added to the extraction buffer to bind with metal ions that can form complexes with chlortetracycline. By sequestering these ions, EDTA helps to improve the stability and extraction efficiency of CTC.
Q4: At what pH should I conduct my extraction for optimal CTC stability?
A4: To ensure the stability of chlortetracycline, it is recommended to perform the extraction under acidic conditions. A pH range of 2.5 to 4 is commonly used in extraction protocols.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low CTC recovery in fortified (spiked) samples. | Inadequate protein precipitation. | Use a more effective protein precipitation agent like trichloroacetic acid. |
| Inefficient solid-phase extraction (SPE) cleanup. | Ensure proper conditioning of the SPE cartridge and optimize the elution solvent. | |
| Degradation during solvent evaporation. | Evaporate the solvent under a gentle stream of nitrogen at a low temperature. | |
| Significant variability between replicate samples. | Inconsistent homogenization. | Standardize the homogenization time and speed. Ensure the sample is finely ground before extraction. |
| Temperature fluctuations during extraction. | Perform the extraction in a temperature-controlled environment, such as an ice bath. | |
| Presence of interfering peaks in the chromatogram. | Insufficient sample cleanup. | Incorporate a solid-phase extraction (SPE) step or a liquid-liquid extraction to remove interfering substances. |
| Matrix effects. | Use a matrix-matched calibration curve to correct for signal suppression or enhancement. |
Quantitative Data Summary
The stability of chlortetracycline is significantly influenced by environmental conditions. The following table summarizes the degradation of CTC under different temperatures and water hardness levels.
| Water Hardness | Temperature (°C) | CTC Recovery after 25 hours (%) |
| Reagent Water | 22 | Stable |
| Reagent Water | 35 | Stable |
| Soft Water | 22 | Diminished |
| Soft Water | 35 | 31 - 62 |
| Hard Water | 22 | Gradual Diminution |
| Hard Water | 35 | < 30 - 60 |
| Data adapted from a study on the stability of mixed tetracyclines. |
Experimental Protocols
Protocol 1: Extraction of Chlortetracycline from Animal Tissue
This protocol is based on the use of a high-speed mixer/emulsifier for efficient extraction.
Materials:
-
Tissue sample
-
Extraction solution: 0.1 M glycine in 1 M HCl
-
Ammonium sulfate
-
Methanol
-
HPLC mobile phase
-
High-speed homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (C8)
-
pH meter
Procedure:
-
Weigh 5 g of minced tissue into a centrifuge tube.
-
Add 20 mL of 0.1 M glycine in 1 M HCl.
-
Homogenize at high speed for 1 minute.
-
Add ammonium sulfate to further deproteinize the sample and mix thoroughly.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through glass wool.
-
Condition a C8 SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the CTC with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
Protocol 2: Extraction of Chlortetracycline from Animal Feed
This protocol utilizes an acidified methanol extraction method.
Materials:
-
Feed sample, finely ground
-
Extraction solution: 1.66% HCl in methanol
-
Horizontal shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Amber vials
Procedure:
-
Weigh an appropriate amount of the ground feed sample into a plastic bottle (the amount depends on the expected CTC concentration).
-
Add 100 mL of the extraction solution (1.66% HCl in methanol).
-
Seal the bottle and shake for 60 minutes on a horizontal shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes at 10°C.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract as needed with the HPLC mobile phase to fall within the calibration curve range.
-
Transfer the final extract to an amber vial and analyze within 24 hours.
Visualizations
Caption: Workflow for CTC sample extraction with built-in stabilization steps.
Caption: Simplified degradation pathways of chlortetracycline.
Caption: Troubleshooting flowchart for addressing low CTC recovery.
References
Technical Support Center: Managing Matrix Effects in LC-MS/MS Analysis of Isochlortetracycline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the LC-MS/MS analysis of isochlortetracycline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In complex matrices like animal tissues, feed, or environmental samples, endogenous components such as salts, lipids, and proteins can cause significant matrix effects.[4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using the post-extraction spike method. This involves comparing the signal response of this compound in a standard solution to the response of a blank matrix extract spiked with the same concentration of the analyte. A significant difference in signal intensity indicates the presence of matrix effects. A qualitative assessment can also be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up complex samples and reducing matrix effects in tetracycline analysis. Other methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Liquid-Liquid Extraction (LLE) can also be employed, with the choice depending on the specific sample matrix and laboratory resources.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A4: It is highly recommended to use a SIL-IS, such as a deuterated or 13C-labeled this compound, in all quantitative LC-MS/MS analyses, especially when dealing with complex matrices. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations and improving the overall precision and accuracy of the results.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor peak shape (tailing, fronting, or splitting) for this compound | - Column contamination or degradation- Inappropriate mobile phase pH- Injection of sample in a solvent stronger than the mobile phase | - Flush or replace the analytical column.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase. |
| Inconsistent or poor recovery of this compound | - Inefficient extraction from the sample matrix- Degradation of the analyte during sample preparation- Suboptimal SPE cartridge selection or procedure | - Optimize the extraction solvent and procedure.- Protect samples from light and heat, and control the pH to prevent degradation.- Evaluate different SPE sorbents (e.g., HLB, MCX) and optimize the loading, washing, and elution steps. |
| High variability in quantitative results between replicate injections | - Significant and variable matrix effects- Inconsistent sample preparation- LC-MS/MS system instability | - Implement a more rigorous sample cleanup method (e.g., SPE).- Use a stable isotope-labeled internal standard.- Ensure consistent execution of the sample preparation protocol.- Perform system suitability tests to check for instrument performance. |
| Signal suppression or enhancement observed | - Co-elution of matrix components with this compound- High concentration of salts or other non-volatile components in the sample | - Modify the chromatographic gradient to better separate this compound from interfering compounds.- Improve the sample cleanup to remove interfering substances.- Dilute the sample extract, if sensitivity allows, to reduce the concentration of matrix components. |
Quantitative Data on Matrix Effect Reduction
The following table summarizes the typical matrix effects observed for tetracyclines in a common matrix (animal tissue) and the effectiveness of different sample preparation techniques in mitigating these effects. While this data is for tetracyclines in general, similar trends are expected for this compound due to its structural similarity.
| Sample Preparation Method | Matrix Effect (%) * | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 35 - 60 (Suppression) | 80 - 110 | < 15 |
| Liquid-Liquid Extraction (LLE) | 20 - 40 (Suppression) | 70 - 95 | < 10 |
| Solid-Phase Extraction (SPE) | < 15 (Suppression/Enhancement) | 85 - 105 | < 5 |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix) / (Peak Area in Solvent)) * 100. A value < 100% indicates suppression, and > 100% indicates enhancement. Data is representative and may vary depending on the specific matrix and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Animal Tissue
-
Sample Homogenization: Homogenize 2 g of tissue with 10 mL of extraction solution (e.g., 0.1 M EDTA-McIlvaine buffer, pH 4.0).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for SPE cleanup.
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Visualizations
Caption: A typical experimental workflow for LC-MS/MS analysis.
Caption: A troubleshooting decision tree for inaccurate results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pH to control chlortetracycline stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of chlortetracycline (CTC) by controlling temperature and pH.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving chlortetracycline solutions.
| Issue | Potential Cause | Recommended Action |
| Yellow to brownish color change of CTC solution | Degradation of chlortetracycline, often due to exposure to light, high pH, or elevated temperatures. The color change can indicate the formation of degradation products like anhydrotetracyclines.[1] | 1. Protect from Light: Prepare and store CTC solutions in amber vials or wrap containers in aluminum foil.[2] 2. Control pH: Maintain the pH of the solution in the acidic range (ideally pH 3-4) for enhanced stability.[3] 3. Lower Temperature: Store solutions at refrigerated temperatures (2-8°C) or frozen (-20°C or -80°C) for long-term stability.[4][5] 4. Prepare Fresh: For critical applications, it is best to prepare CTC solutions fresh before each experiment. |
| Precipitate formation in CTC solution | Chlortetracycline has limited solubility in neutral and alkaline solutions. Precipitation can also occur due to the formation of insoluble degradation products or complexes with metal ions. | 1. Adjust pH: Ensure the solvent is sufficiently acidic to maintain solubility. 2. Check Solvent: Use high-purity water (e.g., Milli-Q) to avoid contaminants that could react with CTC. 3. Consider Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA may help, although its effect on CTC stability should be validated for your specific application. |
| Inconsistent or lower-than-expected potency in bioassays | This is a strong indicator of CTC degradation. The loss of the active parent compound will lead to reduced antibacterial efficacy. | 1. Verify Storage Conditions: Confirm that stock solutions and working solutions have been stored at the correct temperature and protected from light. 2. Assess Solution Age: Use freshly prepared solutions whenever possible. Avoid using old stock solutions without re-validating their concentration. 3. Analyze for Degradation: Use an analytical method like HPLC to quantify the amount of active CTC and identify the presence of degradation products. |
| Unexpected peaks in HPLC chromatogram | The appearance of new peaks is a direct sign of CTC degradation. Common degradation products include 4-epichlortetracycline (epi-CTC), anhydrochlortetracycline (anhydro-CTC), and 4-epianhydrochlortetracycline (epi-anhydro-CTC). | 1. Identify Degradation Products: Compare the retention times of the unknown peaks with known standards of CTC degradation products if available. 2. Review Experimental Conditions: Analyze the pH, temperature, and light exposure history of the sample to understand the potential degradation pathway. 3. Optimize HPLC Method: Ensure your HPLC method is capable of separating the main CTC peak from its key degradation products. |
Frequently Asked Questions (FAQs)
1. What are the optimal pH and temperature conditions for storing chlortetracycline solutions?
For maximum stability, chlortetracycline solutions should be maintained at an acidic pH, ideally between 3 and 4. Storage at lower temperatures significantly slows down degradation. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice to prevent repeated freeze-thaw cycles.
2. How does pH affect the stability of chlortetracycline?
Chlortetracycline is significantly more stable in acidic conditions. As the pH increases above 5, the rate of degradation accelerates. Alkaline conditions promote epimerization and the formation of anhydro derivatives, which lack antibacterial activity.
3. How does temperature influence the degradation rate of chlortetracycline?
Higher temperatures accelerate the degradation of chlortetracycline. The rate of degradation generally follows Arrhenius kinetics, meaning that for every 10°C increase in temperature, the degradation rate can increase several-fold.
4. What are the primary degradation products of chlortetracycline?
The main degradation products of chlortetracycline include:
-
4-Epichlortetracycline (epi-CTC): An epimer that forms under acidic to neutral conditions.
-
Anhydrochlortetracycline (anhydro-CTC): Formed through dehydration, particularly in acidic conditions.
-
4-Epianhydrochlortetracycline (epi-anhydro-CTC): Another degradation product formed through epimerization and dehydration.
-
Isochlortetracycline (iso-CTC): A structural isomer formed under alkaline conditions.
5. How can I prepare a stable stock solution of chlortetracycline?
To prepare a stable stock solution:
-
Solvent: Dissolve chlortetracycline hydrochloride in a suitable solvent such as sterile water, 70% ethanol, or methanol. For aqueous solutions, using a buffer at an acidic pH can enhance stability.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mg/mL).
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter. Do not autoclave, as heat will cause rapid degradation.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protecting tubes.
-
Storage: Store the aliquots at -20°C or -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
Data Presentation
Table 1: Half-life of Chlortetracycline at Various pH and Temperature Conditions
| Temperature (°C) | pH | Half-life (days) |
| 20 | 3.0 | ~40 |
| 20 | 4.1 | ~40 |
| 20 | 8.5 | ~2 |
| 35 | Not Specified | Significant degradation within 25 hours |
Data synthesized from multiple sources indicating trends. Absolute values can vary based on the specific matrix (e.g., pure water vs. media).
Experimental Protocols
Protocol 1: Preparation of Chlortetracycline Stock Solution (10 mg/mL)
Materials:
-
Chlortetracycline hydrochloride (powder)
-
Sterile, high-purity water (e.g., Milli-Q) or 70% ethanol
-
Sterile, amber microcentrifuge tubes or cryovials
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of chlortetracycline hydrochloride powder. For a 10 mg/mL solution, use 10 mg of powder for every 1 mL of solvent.
-
Add the appropriate volume of sterile water or 70% ethanol to the powder.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, yellow color.
-
Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.
-
Filter the solution into sterile, amber microcentrifuge tubes or cryovials, creating single-use aliquots (e.g., 100 µL or 1 mL).
-
Label the tubes with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: HPLC Analysis of Chlortetracycline Stability
This protocol provides a general method for monitoring the degradation of chlortetracycline. The exact parameters may need to be optimized for your specific HPLC system and column.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Oxalic acid
-
High-purity water
Mobile Phase Preparation (Isocratic):
-
Prepare a solution of 0.01 M oxalic acid in water.
-
A common mobile phase composition is a mixture of 0.01 M oxalic acid, methanol, and acetonitrile. A typical starting ratio is 72:14:14 (v/v/v). Adjust the ratio to achieve optimal separation of CTC from its degradation products.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30-35°C
-
Detection Wavelength: 370-380 nm
Procedure:
-
Prepare your chlortetracycline samples at the desired concentrations in the appropriate matrix (e.g., buffer at a specific pH).
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of chlortetracycline to determine its retention time.
-
Inject your experimental samples at various time points to monitor the decrease in the area of the chlortetracycline peak and the appearance of new peaks corresponding to degradation products.
-
Quantify the amount of remaining chlortetracycline by comparing the peak area to a standard curve.
Visualizations
Caption: Key factors influencing chlortetracycline stability.
Caption: Simplified degradation pathways of chlortetracycline.
Caption: Workflow for assessing chlortetracycline stability.
References
- 1. researchgate.net [researchgate.net]
- 2. khimexpert.com [khimexpert.com]
- 3. Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. goldbio.com [goldbio.com]
Improving low recovery of isochlortetracycline during sample cleanup.
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the recovery of isochlortetracycline (ICTC) during sample cleanup. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ICTC) and why is its recovery a concern?
This compound (ICTC) is a primary and inactive alkaline degradation product and metabolite of chlortetracycline (CTC).[1] Low or inconsistent recovery of ICTC during sample preparation can lead to inaccurate quantification, which is problematic for studies monitoring CTC degradation, metabolism, or for ensuring the absence of total residues in various matrices.
Q2: What are the main factors that lead to low recovery of ICTC?
Several factors can contribute to the low recovery of ICTC:
-
Analyte Degradation: As a degradation product itself, the stability of ICTC can be influenced by pH, temperature, and light exposure during the entire analytical process.[2][3]
-
Suboptimal Extraction: The choice of extraction solvent, pH, and the use of chelating agents can significantly impact the efficiency of ICTC extraction from the sample matrix.
-
Inefficient Cleanup: Losses can occur during the solid-phase extraction (SPE) or QuEChERS cleanup steps if the sorbents, solvents, and elution conditions are not optimized for ICTC.
-
Strong Matrix Interactions: ICTC can bind to components within complex matrices like animal tissues, feed, or soil, making it difficult to extract.
-
Instrumental Issues: While less common with modern instruments, issues with the analytical column or mass spectrometer settings can also contribute to apparent low recovery.
Q3: Which sample preparation techniques are recommended for ICTC analysis?
Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are two of the most common and effective techniques for preparing samples for tetracycline analysis, including ICTC. The choice between them often depends on the sample matrix, the number of samples, and the desired level of cleanup.
Q4: How can I prevent the further degradation of ICTC during sample processing?
To maintain the integrity of ICTC during sample preparation, it is crucial to control the following conditions:
-
Temperature: Keep samples and extracts cool, preferably at 4°C, throughout the process to minimize temperature-induced degradation.[2][3]
-
pH: Tetracyclines are generally more stable under acidic conditions. Acidifying the extraction solvent can help preserve ICTC.
-
Light Exposure: Protect samples and extracts from direct light by using amber vials or by working in a dimly lit environment.
Troubleshooting Guide for Low ICTC Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to poor ICTC recovery.
Diagram: Troubleshooting Workflow for Low ICTC Recovery
Caption: A step-by-step guide to troubleshooting low this compound recovery.
Quantitative Data Summary
The following tables summarize typical recovery rates for parent tetracyclines using common sample cleanup methods. While specific data for ICTC is limited, these values provide a useful benchmark. It is often observed that the recovery of degradation products can be more variable than that of the parent compounds.
Table 1: Typical Recoveries of Tetracyclines using Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Spiking Level | Average Recovery (%) | Reference |
| Chlortetracycline | Water | Polymeric & C18 | 20 µg/L | 86 - 110 | |
| Oxytetracycline | Water | Polymeric & C18 | 20 µg/L | 86 - 110 | |
| Tetracycline | Water | Polymeric & C18 | 20 µg/L | 86 - 110 | |
| Chlortetracycline | Animal Tissue | C18 | 0.1 - 0.6 ppm | Generally better in muscle than kidney | |
| Oxytetracycline | Animal Tissue | C18 | 0.1 - 0.6 ppm | Generally better in muscle than kidney | |
| Tetracycline | Animal Tissue | C18 | 0.1 - 0.6 ppm | Generally better in muscle than kidney |
Table 2: Typical Recoveries of Tetracyclines using QuEChERS
| Analyte | Matrix | Spiking Level | Average Recovery (%) | Reference |
| Oxytetracycline | Milk | 100-200 µg/kg | 83.07 - 106.3 | |
| Tetracycline | Milk | 100-200 µg/kg | 83.07 - 106.3 | |
| Multiple Antibiotics | Animal Foods | 2.0 µg/kg | 73.8 - 98.5 |
Experimental Protocols
Protocol 1: SPE Cleanup for ICTC in Animal Tissue
This protocol is adapted from established methods for tetracyclines in animal tissues.
1. Sample Homogenization:
-
Weigh 5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add an appropriate internal standard.
2. Extraction:
-
Add 20 mL of an acidic extraction solvent (e.g., methanol with 2% formic acid).
-
Homogenize at high speed for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
3. SPE Cleanup:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
4. Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Diagram: SPE Workflow for ICTC Analysis
Caption: A generalized workflow for solid-phase extraction of this compound.
Protocol 2: QuEChERS Cleanup for ICTC in Feed Samples
This protocol is a modified QuEChERS method suitable for complex matrices like animal feed.
1. Sample Preparation:
-
Weigh 10 g of ground feed sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to moisten the sample.
-
Add an appropriate internal standard.
2. Extraction:
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
4. Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Diagram: QuEChERS Workflow for ICTC Analysis
Caption: A simplified workflow for the QuEChERS sample preparation method.
References
- 1. Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology [mdpi.com]
- 2. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Isochlortetracycline Analysis in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression of isochlortetracycline in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze?
This compound (iso-CTC) is a significant transformation product of chlortetracycline (CTC), a broad-spectrum antibiotic commonly used in veterinary medicine.[1][2] The formation of iso-CTC can occur under specific pH and temperature conditions.[1] Monitoring for this compound is crucial for accurate quantification of total chlortetracycline residues in food products and for understanding the degradation pathways of the parent compound.
Q2: What are the primary causes of ion suppression when analyzing this compound by LC-MS/MS?
Ion suppression in the analysis of this compound, like other tetracyclines, is primarily caused by matrix effects.[3] Co-eluting endogenous compounds from complex matrices such as animal tissues, milk, and feed can compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[3] Other contributing factors can include high concentrations of salts or other additives in the sample or mobile phase.
Q3: What are the typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?
For chlortetracycline and its isomers, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The exact mass of chlortetracycline is 479 m/z. Common product ions are generated through the loss of water (H₂O) and ammonia (NH₃). While specific fragmentation of this compound is not extensively detailed in the provided results, a common transition for chlortetracycline is 479 → 462 m/z. It is essential to optimize the specific transitions for this compound during method development.
Q4: Can the formation of this compound be reversed or controlled during sample preparation?
The formation of this compound from chlortetracycline is influenced by pH and temperature. To minimize the interconversion during sample preparation, it is crucial to control these parameters. Using a buffered extraction solution, such as McIlvaine buffer at pH 4.0, can help maintain a stable pH environment. Additionally, keeping samples cool and processing them in a timely manner can reduce the rate of isomerization.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Review Sample Preparation: Ensure that the sample cleanup is adequate. For complex matrices, consider using a more effective Solid-Phase Extraction (SPE) protocol, such as one with mixed-mode cation exchange cartridges (Oasis MCX). 2. Dilute the Sample: A simple dilution of the final extract can sometimes reduce the concentration of interfering matrix components. 3. Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation of this compound from the matrix components. |
| Incorrect MS/MS Transitions | 1. Verify Precursor and Product Ions: Infuse a standard solution of this compound (if available) or chlortetracycline to confirm the optimal precursor and product ions. 2. Check for In-Source Fragmentation: High source temperatures or voltages can cause the precursor ion to fragment before entering the mass analyzer. Optimize source parameters to maximize the precursor ion signal. |
| Analyte Degradation | 1. Check pH of Solutions: Ensure all solvents and buffers are at the correct pH to maintain the stability of this compound. 2. Sample Temperature: Keep samples and extracts cooled to minimize degradation. |
Issue 2: High Variability in this compound Signal Between Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for chlortetracycline can help to compensate for variations in ion suppression between samples. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to normalize the matrix effects. |
| Inconsistent Sample Preparation | 1. Standardize Extraction and Cleanup: Ensure that all samples are processed using the exact same protocol, including consistent volumes, times, and temperatures. 2. Evaluate SPE Cartridge Performance: Check for variability between different lots of SPE cartridges. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of tetracyclines in various matrices, which can serve as a benchmark when developing a method for this compound.
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Chlortetracycline | Shrimp | McIlvaine buffer extraction, Oasis HLB SPE | >78.5 | Not Specified | |
| Chlortetracycline | Animal Feed | McIlvaine buffer extraction, Oasis MCX SPE | Not Specified | Minimized with MCX | |
| Tetracyclines | Milk, Meat, Honey | McIlvaine buffer extraction, Oasis HLB SPE | 80-120 | Minimized with SPE |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Animal Tissue
This protocol is adapted from established methods for tetracycline analysis in food matrices.
-
Homogenization: Homogenize 5 g of tissue sample.
-
Extraction:
-
Add 20 mL of McIlvaine buffer (pH 4.0) containing 0.1 M EDTA to the homogenized sample in a 50 mL centrifuge tube.
-
Vortex for 10 minutes.
-
Centrifuge at 4500 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 6 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Logical relationship of this compound formation and ion suppression.
References
Technical Support Center: Minimizing Isochlortetracycline (ICTC) Formation
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of chlortetracycline samples that may lead to the formation of isochlortetracycline.
Problem: Appearance of an unexpected peak eluting near the chlortetracycline (CTC) peak in the chromatogram.
Possible Cause: Formation of this compound (ICTC) or other degradation products.
Solution:
-
Confirm Peak Identity:
-
Spike a separate sample with an ICTC reference standard to confirm if the retention time of the unknown peak matches that of ICTC.[1]
-
Employ mass spectrometry (MS) detection to confirm the mass-to-charge ratio (m/z) of the peak, which should correspond to that of ICTC (C22H23ClN2O8).
-
-
Review Sample Handling and Storage Conditions:
-
Temperature: Ensure samples are consistently kept at low temperatures (refrigerated at 2-8°C or frozen at -20°C or below) to minimize degradation.[][3][4] Higher temperatures significantly accelerate the degradation of CTC.[]
-
pH: Verify the pH of your sample and any diluents. CTC is more stable under acidic conditions (pH 2-4) and degrades more rapidly in neutral to alkaline conditions. Iso-CTC is known to be an inactive alkaline degradation product.
-
Light Exposure: Protect samples from light, as photolysis can contribute to CTC degradation. Use amber vials or cover tubes with aluminum foil.
-
-
Optimize Analytical Method:
-
Mobile Phase pH: An acidic mobile phase (e.g., pH 2.2-4.0) is often used in HPLC methods to improve the stability of tetracyclines during analysis.
-
Column Temperature: Maintain a controlled, lower column temperature (e.g., 25-30°C) during HPLC analysis to prevent on-column degradation.
-
Problem: Inconsistent or decreasing CTC concentrations in replicate injections or over a sequence.
Possible Cause: On-going degradation of CTC to ICTC and other byproducts in the autosampler.
Solution:
-
Autosampler Temperature Control: If available, set the autosampler temperature to a low value (e.g., 4°C) to maintain sample stability during the analytical run.
-
Sequence Run Time: Minimize the time samples spend in the autosampler before injection. Prepare fresh samples if a long sequence is necessary.
-
Sample Matrix Effects:
-
The sample matrix can influence CTC stability. For instance, the presence of divalent metal ions like Ca2+ and Mg2+ can lead to chelation, which may affect degradation rates.
-
Consider the use of a chelating agent like EDTA in your sample preparation or extraction buffer to sequester metal ions.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (ICTC) and why is it a concern?
A1: this compound (ICTC) is an inactive isomer of chlortetracycline (CTC). It is a common degradation product that can form during sample preparation, storage, and analysis. Its presence is a concern because it leads to an underestimation of the true CTC concentration in a sample, impacting the accuracy of analytical results.
Q2: What is the primary chemical pathway for ICTC formation?
A2: Chlortetracycline can undergo several transformations, including epimerization and isomerization. Under neutral to weakly alkaline conditions, CTC can irreversibly isomerize to form iso-CTC. This process can be preceded by tautomerization of CTC-enol to CTC-keto form.
Q3: What are the most critical factors influencing the rate of ICTC formation?
A3: The three most critical factors are:
-
pH: CTC is most stable in acidic conditions (pH 2-4). Degradation to ICTC and other products increases significantly at neutral and alkaline pH.
-
Temperature: Higher temperatures accelerate the degradation of CTC. Storing samples at refrigerated or frozen temperatures is crucial.
-
Light: Exposure to light can induce photodegradation of CTC.
Q4: How can I prevent ICTC formation during sample preparation?
A4: To minimize ICTC formation during sample preparation:
-
Work quickly and keep samples on ice or in a cooling rack.
-
Use pre-chilled solvents and reagents.
-
If the experimental design allows, acidify the sample to a pH between 2 and 4.
-
Protect samples from light by using amber glassware or by wrapping containers in foil.
-
If the sample matrix contains high concentrations of divalent metal ions, consider adding a chelating agent like EDTA to the extraction buffer.
Q5: What are the ideal storage conditions for CTC analytical samples?
A5: For short-term storage (up to 48 hours), refrigeration at 4°C is generally acceptable. For long-term storage, samples should be frozen at -20°C or ideally at -70°C. Stock solutions of tetracyclines are generally stable for at least 3 months when stored at -18°C. All samples should be protected from light.
Quantitative Data on CTC Degradation
The following tables summarize the impact of different conditions on the stability of chlortetracycline.
Table 1: Effect of Temperature on Chlortetracycline Stability
| Temperature | Condition | Observation | Reference |
| 4°C | Raw milk | No significant loss observed after 48 hours. | |
| 22°C | Reagent water | Stable for 25 hours. | |
| 25°C | Raw milk | No significant loss observed after 24 hours. | |
| 35°C | Reagent water | Marked degradation observed. | |
| 35°C | Soft and hard water | Degradation significantly more pronounced, with recoveries dropping to less than 30-60% within 25 hours. |
Table 2: Effect of pH on Chlortetracycline Stability
| pH Range | Condition | Observation | Reference |
| Acidic (pH 2-4) | Aqueous solution | CTC is most stable. | |
| Neutral to Alkaline | Aqueous solution | Degradation is faster; irreversible isomerization to iso-CTC is favored. |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for Minimizing ICTC Formation
This protocol outlines a general procedure for preparing analytical samples containing chlortetracycline while minimizing its degradation.
Materials:
-
Chilled amber microcentrifuge tubes or vials
-
Calibrated pH meter
-
Vortex mixer
-
Centrifuge
-
Ice bath
-
Acidified methanol (e.g., methanol with 0.1% formic acid), pre-chilled
-
0.1 M Hydrochloric acid or phosphoric acid for pH adjustment
-
Syringe filters (0.22 µm), compatible with organic solvents
Procedure:
-
Pre-cool all materials: Place tubes, vials, and solvents in an ice bath or refrigerator at 2-8°C before starting.
-
Sample Collection and Initial Processing:
-
If working with liquid samples, keep them on ice.
-
If working with solid samples (e.g., tissues, feed), homogenize them quickly in a pre-chilled extraction solvent.
-
-
Extraction:
-
Use an acidified extraction solvent, such as acidified methanol, to promote CTC stability.
-
Vortex the sample with the extraction solvent for 1-2 minutes.
-
Keep the sample in the ice bath during extraction.
-
-
pH Adjustment (if necessary):
-
For aqueous extracts, measure the pH.
-
If the pH is above 4, carefully adjust it to between pH 2 and 4 using 0.1 M HCl or phosphoric acid.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any solid material.
-
-
Supernatant Collection and Filtration:
-
Carefully transfer the supernatant to a clean, pre-chilled amber vial.
-
Filter the supernatant through a 0.22 µm syringe filter into a final amber HPLC vial.
-
-
Storage:
-
If analysis is not immediate, store the vials at 4°C for no more than 24-48 hours.
-
For longer-term storage, freeze at -20°C or below.
-
Protocol 2: General Purpose HPLC Method for CTC and ICTC Separation
This protocol provides a starting point for an HPLC method capable of separating CTC from its primary degradant, ICTC. Method optimization will be required for specific sample matrices and HPLC systems.
Instrumentation and Columns:
-
HPLC system with UV or MS detector
-
C8 or C18 reversed-phase column (e.g., Hypersil C8 BDS, 5 µm, 250 mm x 4.6 mm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Oxalic acid or Phosphoric acid
Mobile Phase Preparation:
-
Mobile Phase A: 0.05 M Oxalic acid in water.
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Note: The final mobile phase composition and gradient will require optimization. A common starting point is a mixture of an acidic aqueous buffer with acetonitrile and/or methanol.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 355 nm for UV detection
-
Gradient Elution: A gradient elution is often necessary to achieve good separation of CTC and its various degradation products. An example gradient could be:
-
Start with a higher percentage of aqueous phase (e.g., 75% A, 15% B, 10% C).
-
Gradually increase the organic phase percentage over 15-20 minutes.
-
Include a column wash and re-equilibration step.
-
Visualizations
Caption: Chlortetracycline degradation pathways.
Caption: Workflow for minimizing ICTC formation.
References
Validation & Comparative
Chromatographic Separation of Isochlortetracycline and 4-Epichlortetracycline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of chlortetracycline (CTC) and its related impurities, such as isochlortetracycline (iso-CTC) and 4-epichlortetracycline (4-epi-CTC), are critical for ensuring drug purity, stability, and efficacy. This guide provides a comparative overview of chromatographic methods for the separation of iso-CTC and 4-epi-CTC, supported by experimental data and detailed protocols.
Performance Comparison of Chromatographic Methods
The separation of this compound and 4-epichlortetracycline, which are isomers and epimers of chlortetracycline, respectively, presents a significant analytical challenge due to their structural similarity. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and sensitivity. The choice of stationary phase and mobile phase composition is crucial for achieving baseline separation.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Reversed-Phase HPLC | Method 3: Thin-Layer Chromatography (TLC) |
| Stationary Phase | C18 | Phenyl | Silica gel with EDTA |
| Mobile Phase | Oxalic acid-methanol-acetonitrile (72:14:14, v/v/v) | Step gradient of 12-22% acetonitrile in 0.2 M phosphate buffer (pH 2.2) | Dichloromethane, methanol, and water |
| Detection | UV at 375 nm | Not specified | Fluorescence densitometry at 400 nm |
| Retention Time (min) | 4-epi-iso-CTC: 8.59, iso-CTC: 13.08 | Not specified for individual isomers | Not applicable |
| Resolution | Baseline resolution of six CTC isomers achieved.[1] | Not specified | Separation of major impurities from the main components.[2] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the chromatographic separation of this compound and 4-epichlortetracycline.
Caption: A generalized workflow for the chromatographic analysis of tetracycline isomers.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: Reversed-Phase HPLC with C18 Column
This method is suitable for the baseline separation of multiple chlortetracycline isomers.
-
Instrumentation: A standard high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of oxalic acid, methanol, and acetonitrile in a volume ratio of 72:14:14.[3]
-
Flow Rate: A typical flow rate for analytical scale C18 columns is 1.0 mL/min.
-
Temperature: Room temperature.[3]
-
Detection: UV detection at a wavelength of 375 nm.[3]
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection. For complex matrices like manure, an extraction step using a solution of acetone, hydrochloric acid, and water is required, with the pH adjusted to 2.0-2.2.
Method 2: Reversed-Phase HPLC with Phenyl Column
This method utilizes a different stationary phase to achieve separation of tetracycline epimers.
-
Instrumentation: A high-performance liquid chromatograph.
-
Column: A microparticulate phenyl column (e.g., 3.9 mm i.d. x 30 cm).
-
Mobile Phase: A step gradient of 12-22% acetonitrile in 0.2 M phosphate buffer at a pH of 2.2.
-
Analysis Time: The total analysis time is approximately 22 minutes.
-
Detection: Specific detection parameters were not detailed in the abstract, but UV detection is common for tetracyclines.
-
Sample Preparation: Samples should be prepared in a suitable diluent, likely the initial mobile phase composition.
Method 3: Thin-Layer Chromatography (TLC)
TLC offers a simpler, alternative method for the separation and purity control of chlortetracycline and its impurities.
-
Stationary Phase: A silica gel layer pre-treated by spraying with a 10% (m/v) sodium EDTA solution adjusted to a pH of 8.0 or 9.0.
-
Mobile Phase: A mixture of dichloromethane, methanol, and water.
-
Development: After development, the plate is dipped in a 30% (v/v) solution of liquid paraffin in hexane.
-
Detection and Quantitation: Quantitation is performed by fluorescence densitometry at 400 nm.
Conclusion
The separation of this compound and 4-epichlortetracycline is achievable with high fidelity using reversed-phase HPLC. The choice between a C18 and a Phenyl stationary phase will depend on the specific sample matrix and the other related impurities that need to be resolved. While HPLC provides superior resolution and quantitative capabilities, TLC with fluorescence detection offers a viable and less instrument-intensive alternative for purity assessment. The detailed protocols provided herein serve as a starting point for method development and validation in your laboratory.
References
Inter-laboratory validation of isochlortetracycline analytical methods.
An Inter-laboratory Perspective on Isochlortetracycline Analytical Methods: A Comparison Guide
This guide provides a comparative overview of analytical methods for the quantification of this compound, a key related substance of chlortetracycline. While a formal inter-laboratory validation study for this compound is not publicly available, this document synthesizes data from various single-laboratory validation studies to offer a comparative perspective on the performance of commonly employed analytical techniques. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of tetracycline antibiotics.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of tetracyclines, including this compound, as reported in various studies. This data provides a baseline for comparing method capabilities.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (Recovery %) | 80 - 110% | 86.1 - 109.0%[1] |
| Precision (RSD%) | < 15% | < 12.0%[1] |
| Limit of Detection (LOD) | 0.08 µg/mL[2] | 0.003 - 0.02 µg/g[3] |
| Limit of Quantification (LOQ) | 0.32 µg/mL[2] | 0.01 - 0.05 µg/g |
Experimental Protocols
Detailed methodologies for the analysis of this compound and related tetracyclines are outlined below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of methanol and water.
-
Dilute the sample solution to a known concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the determination of low levels of this compound in complex matrices such as animal tissues and feed.
-
Sample Preparation (Solid Samples):
-
Homogenize the sample.
-
Extract the analyte using a suitable extraction solvent (e.g., a mixture of EDTA-McIlvaine buffer and methanol).
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific m/z transitions for this compound would be monitored. For chlortetracycline, common transitions include m/z 479 -> 444.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
References
Sourcing Certified Isochlortetracycline Reference Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving this is the use of high-quality, certified reference materials. This guide provides a comparative overview of sourcing certified isochlortetracycline reference materials, detailing available products, analytical methodologies for their use and verification, and insights into their stability and degradation pathways.
Comparison of this compound Reference Materials
This compound is an inactive alkaline degradation product of the broad-spectrum antibiotic chlortetracycline.[1][2] It is primarily used as a reference standard in chromatographic analyses to detect and quantify chlortetracycline and its metabolites.[1][2] Several chemical suppliers offer this compound reference materials; however, the level of certification and available data can vary. When selecting a reference material, it is crucial to consider factors such as certified purity, uncertainty, and compliance with international standards like ISO 17034.
While direct comparative studies are limited, the following table summarizes information gathered from various suppliers. Researchers are encouraged to request a Certificate of Analysis (CoA) for specific lot numbers to obtain detailed purity and uncertainty data.
| Supplier/Product | Purity Specification | Certification | Available Documentation | Storage Conditions |
| Cayman Chemical | ≥98% | Not specified | Certificate of Analysis available upon request | -20°C |
| GlpBio | >95.00% | Not specified | Certificate of Analysis, SDS, Datasheet | -20°C (1 month), -80°C (6 months)[2] |
| LGC Standards | Varies by lot | Often to USP, EP, or BP standards | Certificate of Analysis | Varies |
| Sigma-Aldrich | Varies by lot | Pharmaceutical Secondary Standard; Certified Reference Material (for related compounds) | Certificate of Analysis | Varies |
| United States Pharmacopeia (USP) | USP Reference Standard | USP | Certificate of Analysis, Product Information Sheet | Varies |
Note: The purity of reference materials is often determined using a mass balance approach, which involves quantifying the main component and all significant impurities.
Experimental Protocols
Accurate quantification and comparison of this compound reference materials rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of tetracyclines and their impurities.
This protocol is adapted from established methods for the analysis of tetracycline antibiotics in various matrices.
1. Sample Preparation:
-
Accurately weigh the this compound reference material.
-
Dissolve in a suitable solvent, such as methanol or a mixture of the mobile phase.
-
Perform serial dilutions to achieve the desired concentration for analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: 0.02 M phosphate buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, increasing linearly over time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm or 355 nm.
-
Column Temperature: 30°C.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a known standard.
-
Quantify the peak area to determine the concentration.
-
Assess purity by identifying and quantifying any impurity peaks.
To assess the stability of this compound, a stability-indicating method that can separate the parent compound from its degradation products is necessary.
1. Forced Degradation Studies:
-
Expose the this compound reference material to various stress conditions to induce degradation. These conditions typically include:
-
Acidic hydrolysis: (e.g., 0.1 N HCl at 60°C).
-
Alkaline hydrolysis: (e.g., 0.1 N NaOH at 60°C).
-
Oxidative degradation: (e.g., 3% H₂O₂ at room temperature).
-
Thermal degradation: (e.g., heating at 105°C).
-
Photodegradation: (e.g., exposure to UV light).
-
2. Chromatographic Analysis:
-
Analyze the stressed samples using an HPLC method capable of resolving the degradation products from the intact this compound. The chromatographic conditions may need to be optimized (e.g., gradient profile, mobile phase composition) to achieve adequate separation.
3. Data Analysis:
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control.
-
A mass balance analysis should be performed to ensure that the decrease in the main peak area corresponds to the increase in the area of the degradation product peaks.
Mandatory Visualizations
This compound is a key degradation product of chlortetracycline, particularly under alkaline conditions. Understanding this pathway is crucial for stability studies and impurity profiling.
Caption: Simplified degradation pathway of Chlortetracycline.
The following diagram illustrates a typical workflow for the analysis of an this compound reference material using HPLC.
Caption: General workflow for HPLC analysis of a reference material.
References
Comparative Guide to the Purity Assessment of Isochlortetracycline on a Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of isochlortetracycline, a key inactive metabolite of chlortetracycline. The data and protocols presented are based on established analytical techniques for tetracycline antibiotics and serve as a practical reference for interpreting and verifying a Certificate of Analysis (CoA).
Understanding the Certificate of Analysis for this compound
A Certificate of Analysis for this compound is a critical document that outlines the identity, purity, and quality of a specific batch. While CoAs from different suppliers may vary in format, they typically include a standardized set of tests and specifications. This compound is often used as a reference standard in the analysis of chlortetracycline and its derivatives.[1]
Table 1: Typical Tests and Specifications on a Certificate of Analysis for Tetracycline Analogs
| Test Parameter | Typical Specification | Method | Purpose |
| Appearance | Yellow Solid | Visual Inspection | Confirms the physical state and color of the substance. |
| Identity | Conforms to Structure | Infrared Spectroscopy (IR), ¹H NMR, Mass Spectrometry (MS) | Confirms the chemical structure of this compound. |
| Purity (by HPLC) | ≥ 95% | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of this compound in the sample. |
| Related Substances | Specified limits for known and unknown impurities | HPLC / LC-MS | Identifies and quantifies impurities and degradation products. |
| Water Content | ≤ 2.0% | Karl Fischer Titration | Determines the amount of water present in the sample. |
| Residual Solvents | Conforms to USP <467> | Headspace Gas Chromatography (HS-GC) | Quantifies any remaining solvents from the manufacturing process. |
| Sulphated Ash | ≤ 0.5% | Gravimetric Analysis | Measures the amount of inorganic impurities. |
Comparative Analysis of Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and identifying related substances. When coupled with Mass Spectrometry (LC-MS), it provides a powerful tool for the definitive identification of impurities.
Table 2: Comparison of HPLC and LC-MS Methods for Purity Analysis
| Feature | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by HPLC, with mass-to-charge ratio detection for identification and quantification. |
| Primary Use | Quantitative analysis of purity and known impurities. | Qualitative and quantitative analysis of known and unknown impurities; structural elucidation. |
| Sensitivity | High | Very High |
| Specificity | Moderate to High | Very High |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
For routine quality control, a validated HPLC-UV method is often sufficient. However, for impurity profiling and in-depth stability studies, LC-MS is indispensable for identifying unknown degradation products.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in a typical this compound CoA. These protocols are adapted from established methods for tetracycline analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assay and Related Substances
This method is designed to separate this compound from its potential impurities, including chlortetracycline and other degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a final concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is used for the identification and structural elucidation of unknown impurities.
-
Instrumentation: LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole mass spectrometer).
-
Chromatographic Conditions: Same as the HPLC method described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: As per instrument manufacturer's recommendations.
-
Scan Range: m/z 100-1000.
-
MS/MS: Product ion scans of parent ions corresponding to potential impurities.
-
Karl Fischer Titration for Water Content
This method is the standard for determining the water content in a solid sample.
-
Instrumentation: Karl Fischer Titrator (coulometric or volumetric).
-
Reagent: Karl Fischer reagent suitable for aldehydes and ketones.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.
-
Procedure: The instrument will automatically titrate the sample and calculate the water content as a percentage.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process for this compound.
References
Comparative stability of chlortetracycline and oxytetracycline in solution.
A Comparative Guide for Researchers and Drug Development Professionals
The tetracycline class of antibiotics remains a cornerstone in both human and veterinary medicine. Within this class, chlortetracycline (CTC) and oxytetracycline (OTC) are two of the most widely used compounds. However, their efficacy can be significantly compromised by their inherent instability in aqueous solutions. This guide provides an objective comparison of the stability of chlortetracycline and oxytetracycline in solution, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their handling, formulation, and application.
Key Findings at a Glance
Experimental evidence consistently demonstrates that oxytetracycline exhibits greater stability in aqueous solutions compared to chlortetracycline under a range of common experimental and environmental conditions. Chlortetracycline is particularly susceptible to degradation influenced by factors such as temperature and water hardness.
Comparative Stability Data
The stability of chlortetracycline and oxytetracycline is influenced by several factors, including temperature, pH, water hardness (ionic composition), and exposure to light. The following tables summarize quantitative data from various studies.
Table 1: Influence of Temperature and Water Hardness on Stability
This study highlights the superior stability of oxytetracycline across different water hardness levels and temperatures. In contrast, chlortetracycline's stability diminishes significantly with increasing temperature and water hardness.[1][2][3]
| Compound | Water Type | Temperature (°C) | Stability Outcome |
| Oxytetracycline | Reagent, Soft, Hard | 22 and 35 | Stable with consistent recoveries |
| Chlortetracycline | Reagent | 22 and 35 | Stable for 25 hours |
| Soft | 22 | Slight decrease in recovery over time | |
| Hard | 22 | Gradual decrease in recovery after 25 hours | |
| Soft and Hard | 35 | Marked degradation , with recovery dropping to 30-60% within 25 hours |
Table 2: Degradation in a Microbial Fuel Cell (MFC) System
This table presents the degradation efficiency of both compounds in a controlled MFC environment, indicating a slightly higher degradation rate for oxytetracycline under these specific conditions.[4]
| Compound | Condition | Degradation within 0.5 days | Degradation within 7 days | First-Order Degradation Rate Constant (k) |
| Chlortetracycline | Closed Circuit (CC) | 50.8% | 74.2% | 0.052 h⁻¹ |
| Oxytetracycline | Closed Circuit (CC) | 49.9% | 78.0% | 0.058 h⁻¹ |
Table 3: Effect of pH on Hydrolytic Degradation of Oxytetracycline
This data illustrates that the hydrolysis of oxytetracycline is pH-dependent, with the most rapid degradation observed in a neutral pH environment.[5]
| pH | Oxytetracycline Hydrolyzed after 6 days at 25°C |
| 3.09 | 10.5% |
| 5.07 | 35.5% |
| 6.91 | 72.7% |
| 9.06 | 37.8% |
| 10.54 | 42.5% |
Experimental Protocols
Stability Assessment in Varying Water Hardness and Temperature
This methodology was employed to evaluate the impact of environmental conditions on the stability of tetracyclines.
-
Preparation of Solutions : Stock solutions of chlortetracycline and oxytetracycline are prepared. Working solutions are made by mixing the stock with reagent, soft, and hard water at time zero.
-
Temperature Conditions : Two sets of samples are prepared. One set is maintained at room temperature (22°C), and the other is prewarmed and maintained in a water bath at 35°C.
-
Sample Analysis : Samples are analyzed at various time points over 25 hours using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound.
-
Data Evaluation : The stability is determined by comparing the peak area of the analyte to an internal standard. The recovery percentage over time indicates the stability of the compound under the tested conditions.
Degradation Kinetics in a Microbial Fuel Cell
This protocol outlines the procedure for assessing the biodegradation of the antibiotics in a bio-electrochemical system.
-
MFC Setup : Microbial fuel cells are inoculated with an appropriate microbial consortium.
-
Antibiotic Introduction : Chlortetracycline or oxytetracycline is introduced into the anode chamber of the MFCs at a starting concentration of 60 mg L⁻¹.
-
Experimental Groups : The experiment includes a closed-circuit (CC) group (anode and cathode connected), an open-circuit (OC) group (no electrical connection), and a no-cell (NC) control group.
-
Sample Collection and Analysis : Aqueous samples are collected from the anode chamber at regular intervals over 7 days. The concentration of the antibiotic is measured using High-Performance Liquid Chromatography (HPLC).
-
Kinetic Modeling : The degradation data is fitted to a first-order kinetic model (ln(C₀/C) = k × t) to determine the degradation rate constant (k).
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams illustrate the logical flow of the experimental procedures used to assess the stability of chlortetracycline and oxytetracycline.
Caption: Experimental workflow for assessing temperature and water hardness effects.
Caption: Factors influencing the degradation of tetracyclines in solution.
Conclusion
The stability of chlortetracycline and oxytetracycline in solution is a critical consideration for their effective use. The data presented in this guide clearly indicates that oxytetracycline is the more stable of the two compounds under various common stressors such as elevated temperature and the presence of minerals in water. Chlortetracycline's pronounced instability, particularly at higher temperatures, necessitates careful handling and storage to maintain its therapeutic efficacy. For applications requiring prolonged stability in solution, oxytetracycline represents a more robust choice. Researchers and formulation scientists should consider these differences when developing new drug products or designing experiments involving these antibiotics. Further investigation into stabilizing agents and formulation strategies for chlortetracycline could be a valuable area of future research.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
Differentiating isochlortetracycline from other tetracycline transformation products.
For Immediate Publication
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource for distinguishing isochlortetracycline from other tetracycline transformation products. This guide provides a detailed comparison of analytical methodologies, supported by experimental data and protocols, to facilitate accurate identification and quantification in research and development settings.
Tetracycline antibiotics are susceptible to transformation into various products, including epimers and isomers, under different environmental conditions. This compound, a key transformation product of chlortetracycline, often co-exists with its parent compound and other derivatives, presenting a significant analytical challenge. This guide offers a systematic approach to overcoming this challenge by comparing the most effective analytical techniques.
Performance Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary methods for the separation and identification of tetracycline transformation products. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance of various published methods.
| Method | Analyte(s) | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-DAD | Chlortetracycline, Doxycycline | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Methanol, Acetonitrile, 5 mM Oxalic Acid (gradient) | DAD (390 nm) | 9.8 mg/kg (CTC) | 14.5 mg/kg (CTC) | 93.1 (CTC) | [1] |
| HPLC-UV | Oxytetracycline, Tetracycline, Chlortetracycline | C18 (4.6 mm × 250 mm, 3.5 µm) | 0.05 M Oxalic Acid, Acetonitrile, Methanol (70:20:10 v/v/v) | PDA (355 nm) | 0.015 µg/g (fish) | 0.125 µg/g (fish) | 95-105 | [2] |
| LC-MS/MS | Tetracycline, Oxytetracycline, Chlortetracycline | Waters Acquity HHS T3 (100 x 2.1 mm, 2.6 µm) | Water with 0.1% Formic Acid, Methanol with 0.1% Formic Acid (gradient) | MRM | Not Specified | Not Specified | Not Specified | [3][4] |
| LC-MS/MS | Tetracyclines and their epimers | Inertsil ODS-3V (150×4.6 mm, 5 µm) | 5 mM Oxalic acid in water, 0.1% formic acid in methanol (gradient) | ESI-MS/MS (MRM) | Not Specified | Not Specified | 80-101 | [5] |
| LC-MS/MS | Oxytetracycline, Tetracycline, Chlortetracycline | Polymeric and C18 cartridges | Not Applicable (SPE) | ESI-MS/MS | 0.28 µg/L (reagent water) | Not Specified | 86-110 |
Experimental Protocols
Accurate differentiation relies on meticulous experimental execution. Below are detailed protocols for sample preparation and analysis using LC-MS/MS, a highly specific and sensitive method for this purpose.
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from methods for analyzing tetracycline residues in animal tissues.
Materials:
-
Homogenized sample (e.g., tissue, feed)
-
Na2EDTA-McIlvaine buffer (pH 4.0)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of Na2EDTA-McIlvaine buffer (pH 4.0).
-
Vortex for 2 minutes and then shake for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and related compounds.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Acquity HHS T3, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte. For chlortetracycline and its isomers, the precursor ion is typically m/z 479. Common product ions are m/z 462 and 444.
-
Collision Energy and other MS parameters: These should be optimized for each instrument to achieve maximum sensitivity.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the key steps and relationships.
This guide provides a foundational understanding and practical protocols for the differentiation of this compound. For specific applications, further method development and validation are essential to ensure accurate and reliable results.
References
- 1. reference-global.com:443 [reference-global.com:443]
- 2. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. [PDF] LC-MS/MS Method, Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Validation Parameters for Isochlortetracycline Quantification Methods
This guide provides a comprehensive overview and comparison of validation parameters for analytical methods designed to quantify isochlortetracycline (ICTC), an epimer and major impurity of chlortetracycline (CTC). The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of tetracycline antibiotics. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Data Summary of Validation Parameters
The following table summarizes the typical performance characteristics of a High-Performance Liquid Chromatography (HPLC) method for the quantification of chlortetracycline and its impurities, including this compound. The data presented is a synthesis from various validated methods for tetracycline analysis.
| Validation Parameter | Typical Performance of HPLC-UV/MS Methods | Alternative Method Performance (TLC-Densitometry) |
| Specificity | The method demonstrates specificity by separating the analyte from impurities and degradation products. No interfering peaks are observed at the retention time of the analyte in blank and placebo samples. | Good separation of major impurities from the main components is achievable. |
| **Linearity (R²) ** | ≥ 0.99 over the concentration range. | R² values are typically also high, demonstrating a linear relationship. |
| Range | For impurities: from the Limit of Quantitation (LOQ) to 120% of the specification limit. | Typically covers a range relevant for impurity quantification. |
| Accuracy (% Recovery) | For impurities: typically within 80-120%. Some methods show 92-108%. | Recoveries from spiked samples have been reported in the range of 65% to 90%. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 15%. Intermediate Precision (Inter-day): ≤ 23%. | RSD values for antimicrobial assays using this method have been reported between 1.47-3.7%. |
| Limit of Detection (LOD) | HPLC-MS/MS can achieve LODs in the µg/kg range (e.g., 35 µg/kg for CTC). | Can be in the range of 0.008 mg/mL. |
| Limit of Quantitation (LOQ) | For impurities: typically 0.1% to 0.2% of the active pharmaceutical ingredient (API) concentration. HPLC-MS/MS can achieve LOQs in the µg/kg range (e.g., 47 µg/kg for CTC). | Can be in the range of 0.03 mg/mL. For tetracycline impurities, an LOQ of 0.8 µg/g has been reported. |
| Robustness | The method should demonstrate reliability with respect to small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | The method's performance should be evaluated against intentional small changes in parameters like mobile phase composition and pH. |
Experimental Protocols
A detailed methodology for a representative HPLC-UV method for the quantification of this compound is provided below. This protocol is based on common practices for analyzing tetracycline impurities.
1. Objective: To quantify the amount of this compound in a chlortetracycline drug substance or product.
2. Materials and Reagents:
-
This compound and Chlortetracycline reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filters
3. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: X-Bridge C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.5% v/v orthophosphoric acid, pH adjusted) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: Room temperature or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: 316 nm or another appropriate wavelength based on the UV spectrum of this compound.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the impurity (e.g., 5-25 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the chlortetracycline sample, dissolve it in the mobile phase, and dilute to a suitable concentration.
-
Filtration: Filter all solutions through a 0.45 µm membrane filter before injection.
5. Validation Procedure:
-
Specificity: Inject blank, placebo, this compound standard, and chlortetracycline sample solutions to demonstrate the absence of interference.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected impurity level). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. Calculate the relative standard deviation (%RSD).
-
-
LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic conditions (e.g., pH of the mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
Visualizations
The following diagrams illustrate the key workflows in the validation of an analytical method for this compound quantification.
Caption: Workflow for the validation of an analytical method.
Caption: Schematic of a typical HPLC system workflow.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the Accurate and Precise Analysis of Isochlortetracycline in Food Matrices
The presence of antibiotic residues, such as chlortetracycline (CTC), in food products of animal origin is a significant concern for consumer safety and regulatory compliance. A critical challenge in the analysis of CTC is its propensity to convert into isomers, notably isochlortetracycline (iso-CTC), under various pH and temperature conditions. The formation of these isomers can lead to analytical inaccuracies if the chosen method cannot adequately separate and quantify them. This guide provides a comparative overview of modern analytical techniques for the determination of CTC and its critical isomer, iso-CTC, in complex food matrices, offering researchers and drug development professionals insights into method performance and application.
This document details and contrasts the leading analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and tandem mass spectrometry (LC-MS/MS). It provides a synopsis of their accuracy, precision, and limits of detection, supported by experimental data from peer-reviewed studies.
Methodological Approaches to this compound Analysis
The accurate quantification of this compound requires analytical methods that can distinguish it from its parent compound, chlortetracycline, and other related epimers. Both compounds are isobaric, meaning they have the same mass, which makes their distinction by mass spectrometry alone impossible without prior chromatographic separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for this type of analysis. The separation is typically achieved on a reversed-phase column (e.g., C8 or C18). The composition of the mobile phase, often an acidic buffer (e.g., oxalic acid or formic acid) mixed with organic solvents like acetonitrile and/or methanol, is critical for achieving the necessary resolution between CTC and iso-CTC. Detection can be performed using Diode Array Detection (DAD) or fluorescence, but these methods may lack the sensitivity and specificity required for trace-level analysis in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for regulatory and research laboratories. LC-MS/MS offers superior sensitivity and selectivity, allowing for the detection and quantification of residues at very low concentrations (µg/kg or ppb levels). By optimizing chromatographic conditions, isomers like CTC and iso-CTC can be separated based on their retention times. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides unambiguous identification and quantification by monitoring specific precursor-to-product ion transitions for each analyte.
Performance Comparison of Analytical Methods
The effectiveness of an analytical method is determined by its validation parameters. The following tables summarize the performance of LC-MS/MS and HPLC methods for the analysis of chlortetracycline and its related compounds in various food matrices.
Table 1: Performance of LC-MS/MS Methods for Tetracycline Analysis
| Food Matrix | Analyte(s) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) |
| Honey | Tetracyclines (incl. CTC) | 1.5 | Not Specified | Not Specified |
| Honey | Tetracyclines (incl. CTC) | 5 - 10 | 75 - 120 | Not Specified |
| Feed | CTC | 47 | 79.7 - 98.8 | 6.5 - 11.0 (Reproducibility) |
| Milk | Tetracyclines (incl. CTC) | Not Specified | 80 - 110 | < 15 |
Table 2: Performance of HPLC Methods for Tetracycline Analysis
| Food Matrix | Detector | Analyte(s) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) |
| Pig Kidney | DAD | CTC & 4-epi-CTC | 683.6 - 696.3 (CCβ) | > 70 | Not Specified |
| Medicated Feed | DAD | CTC | 40,000 - 1,000,000* | 106 | Not Specified |
| Milk | Fluorescence | TCs (incl. CTC) | Not Specified | Not Specified | Not Specified |
Note: LOQ for medicated feed is expressed as a range of quantification in mg/kg, which is equivalent to µg/g.
Experimental Workflows & Protocols
The reliability of any analytical result is fundamentally dependent on the sample preparation and analytical procedure. Below are detailed protocols representative of current methodologies.
Generalized Experimental Workflow
The analysis of tetracyclines in food generally follows a standardized workflow, which is crucial for achieving accurate and reproducible results. The process begins with sample extraction, followed by a clean-up step to remove matrix interferences, and concludes with instrumental analysis.
Caption: Generalized workflow for tetracycline residue analysis in food.
Detailed Experimental Protocols
1. Sample Preparation Protocol for Honey (LC-MS/MS) [1][2]
-
Extraction: Weigh 2-5 grams of a homogenized honey sample. Dissolve the sample in an EDTA-McIlvaine buffer (pH 4.0). This buffer helps to chelate metal ions and release tetracyclines that may be bound to the matrix. The solution is then vortexed or sonicated to ensure complete dissolution and extraction.
-
Clean-up: The extract is passed through a solid-phase extraction (SPE) cartridge, commonly a polymeric reversed-phase sorbent like Oasis HLB.[1] The cartridge is first conditioned with methanol and then water. After loading the sample, interfering substances are washed away with water or a low-percentage organic solvent wash. The target analytes (tetracyclines) are then eluted with methanol or acetonitrile.
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small, precise volume of the initial mobile phase for injection into the LC-MS/MS system.
2. Sample Preparation Protocol for Milk (HPLC/LC-MS/MS) [3][4]
-
Deproteinization and Extraction: To a 5-15 mL milk sample, an acidic solution such as trichloroacetic acid (TCA) or an EDTA-McIlvaine buffer is added. This step precipitates proteins, which can interfere with the analysis. The sample is vortexed and then centrifuged at high speed (e.g., 4000-10000g) for 10-20 minutes to separate the precipitated proteins and fat layer from the liquid supernatant containing the analytes.
-
Solid-Phase Extraction (SPE) Clean-up: The resulting supernatant is loaded onto a conditioned C18 or polymeric SPE cartridge. The cartridge is washed with water to remove polar impurities. The tetracyclines are then eluted with a suitable organic solvent like methanol.
-
Final Preparation: The eluate is evaporated and reconstituted in the mobile phase before analysis by HPLC or LC-MS/MS.
Chromatographic and Mass Spectrometric Conditions
The separation of chlortetracycline from its isomers is paramount for accurate analysis.
Caption: Critical stages for separation and detection of CTC isomers.
-
HPLC System: A typical system utilizes a C18 or Phenyl column. A gradient elution is often employed, starting with a high percentage of aqueous mobile phase (e.g., 0.1% formic acid or 10mM oxalic acid in water) and gradually increasing the percentage of organic phase (acetonitrile/methanol). This allows for the effective separation of the polar tetracycline isomers.
-
Mass Spectrometer: The instrument is typically operated in positive electrospray ionization (ESI+) mode. For quantification and confirmation, at least two specific MRM transitions (a precursor ion and two product ions) are monitored for each analyte, including this compound if a standard is available. This ensures the method adheres to regulatory guidelines for confirmatory analysis.
Conclusion
The accurate and precise analysis of this compound in food matrices is achievable but requires carefully selected and validated analytical methods. While HPLC-DAD can be used, LC-MS/MS is unequivocally the superior technique, offering the high sensitivity and selectivity necessary to meet stringent regulatory limits and to differentiate between chlortetracycline and its critical isomers like this compound.
Successful analysis hinges on three key factors:
-
Effective Sample Preparation: To isolate the analytes from complex food matrices and minimize interference.
-
Optimized Chromatographic Separation: To resolve isobaric isomers, which is essential for accurate quantification.
-
Sensitive and Specific Detection: To confirm the identity and quantity of the residues at trace levels.
For researchers and laboratories involved in food safety and drug analysis, adopting a validated LC-MS/MS method is the recommended approach for the reliable monitoring of chlortetracycline and its transformation products.
References
- 1. Analysis of tetracyclines in honey by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Tetracyclines Residues in Bovine Milk Samples by Solid Phase Extraction and HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
Unraveling the Chromatographic Separation of Isochlortetracycline and its Epimer: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the subtle differences between drug isomers is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the retention times of isochlortetracycline and its C4 epimer, 4-epi-isochlortetracycline, supported by experimental data and detailed methodologies. The structural similarity between these compounds presents a significant analytical challenge, necessitating robust chromatographic methods for their resolution.
This compound is a major degradation product of the antibiotic chlortetracycline, formed under alkaline conditions. The epimerization at the C4 position, a common transformation for tetracyclines, results in the formation of 4-epi-isochlortetracycline. While both compounds share the same molecular formula (C22H23ClN2O8) and mass, the stereochemical difference at a single chiral center leads to distinct physical and biological properties, including their interaction with chromatographic stationary phases.[1] This difference in interaction forms the basis for their separation and quantification using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC).
Comparative Analysis of Retention Times
The separation of this compound and its epimer is typically achieved using reversed-phase liquid chromatography. The elution order is dependent on the specific chromatographic conditions, but generally, the epimer tends to have a slightly shorter retention time than the parent isomer. This is attributed to subtle differences in their three-dimensional structure and polarity.
The following table summarizes representative retention time data for tetracycline and its degradation products from a study utilizing a C8 reversed-phase column. This data can be used to infer the relative elution order and separation feasibility for this compound and its epimer under similar conditions.
| Compound | Retention Time (min) |
| 4-Epitetracycline (ETC) | 4.5 |
| Tetracycline (TC) | 5.5 |
| 4-Epianhydrotetracycline (EATC) | 10.0 |
| Anhydrotetracycline (ATC) | 12.5 |
| (Data adapted from a study on the LC determination of tetracycline and its major degradation products)[3] |
Based on the general principle of tetracycline chromatography, it is anticipated that 4-epi-isochlortetracycline would elute slightly earlier than this compound.
Experimental Protocols
Achieving optimal separation of these closely related compounds requires careful optimization of the chromatographic parameters. Below are detailed methodologies from relevant studies that can be adapted for the analysis of this compound and its epimer.
Method 1: UHPLC-MS/MS for Chlortetracycline and its Degradation Products
This method is suitable for the rapid and sensitive analysis of this compound and its related compounds in complex matrices.[2]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).
-
Column: A suitable reversed-phase column, such as a C18 or phenyl-hexyl column.
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid)
-
Solvent B: Acetonitrile or methanol with the same acidic modifier
-
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode, monitoring for specific precursor-to-product ion transitions for this compound and its epimer.
-
Injection Volume: 1-10 µL.
Method 2: HPLC with UV Detection for Tetracycline and its Degradation Products
This method is a more conventional approach and can be readily implemented in laboratories with standard HPLC equipment.[3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M oxalic acid, pH 2.0) and an organic solvent (e.g., acetonitrile). A typical composition could be a 70:30 (v/v) mixture of the aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled.
-
Detection: UV detection at a wavelength of 280 nm or 355 nm.
-
Injection Volume: 20 µL.
Visualizing the Relationships and Workflow
To better understand the context of this separation challenge, the following diagrams illustrate the chemical relationship between the compounds and a typical experimental workflow.
Caption: Epimerization and degradation pathways of chlortetracycline.
Caption: A typical experimental workflow for HPLC/UHPLC analysis.
References
Cross-validation of methods for analyzing tetracycline residues.
For researchers, scientists, and drug development professionals, the accurate quantification of tetracycline residues in various matrices is of paramount importance for ensuring food safety and regulatory compliance. This guide provides a comprehensive cross-validation of three widely used analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a detailed comparison of their performance, supported by experimental data, to assist you in selecting the most appropriate method for your analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for tetracycline residue analysis is often a trade-off between sensitivity, specificity, cost, and throughput. The following tables summarize the quantitative performance of HPLC, LC-MS/MS, and ELISA based on published studies and application notes.
Table 1: Comparison of Method Performance Parameters for Tetracycline Residue Analysis
| Parameter | HPLC | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by UV or fluorescence detection. | Chromatographic separation followed by mass analysis of parent and fragment ions. | Immunoassay based on antigen-antibody recognition.[1] |
| Specificity | Moderate to High | Very High | Moderate to High (potential for cross-reactivity) |
| Sensitivity (LOD/LOQ) | Good (ng/g to µg/kg range)[2][3][4] | Excellent (pg/g to ng/g range)[5] | Good (ppb range) |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Cost | Moderate | High | Low |
| Confirmation Capability | Limited (requires confirmation by another method) | Yes (based on specific mass transitions) | No (screening method) |
Table 2: Quantitative Performance Data for Tetracycline Analysis in Various Matrices
| Method | Matrix | Analyte(s) | LOD | LOQ | Recovery (%) | Reference |
| HPLC-UV | Eggs | Oxytetracycline | 2.2 ng/g | 13.0 ng/g | 76 | |
| Breast Meat | Tetracycline | 10.5 ng/g | 20.9 ng/g | 76 | ||
| Poultry Tissues | Tetracycline | 0.451 ppb | 1.502 ppb | - | ||
| HPLC-Fluorescence | Honey | Oxytetracycline, Tetracycline | 3.40, 0.29 µg/kg | 11.35, 0.96 µg/kg | >80 | |
| Honey | Oxytetracycline, Tetracycline | - | - | >87 | ||
| LC-MS/MS | Honey | Tetracycline, Chlortetracycline, Oxytetracycline, Doxycycline | 0.5-1.0 ppb | 1.5 ppb | - | |
| Chicken Meat | Tetracycline, Chlortetracycline, Doxycycline, Oxytetracycline | - | <0.2 µg/kg | 97.7-102.6 | ||
| Eggs | Oxytetracycline, Tetracycline, Chlortetracycline | - | - | 71-109 | ||
| Potatoes | 4 Tetracyclines | - | 0.90-1.87 µg/kg | 70-121 | ||
| ELISA | Muscle, Liver, Eggs | Tetracyclines | 0.4 ppb | - | - | |
| Honey | Tetracyclines | 2 ppb | - | - | ||
| Chicken, Shrimp, Honey | Tetracycline | 2 ng/g | - | >80 | ||
| Animal Tissues, Seafood, Honey, Milk | Tetracyclines | 2 ppb | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantitation. Note that units (ng/g, µg/kg, ppb) are often used interchangeably (1 ng/g = 1 µg/kg = 1 ppb).
Experimental Workflows and Methodologies
A generalized workflow for the analysis of tetracycline residues involves sample preparation, analyte extraction, clean-up, and instrumental analysis. The following diagram illustrates this process.
Detailed Experimental Protocols
1. Sample Preparation (General)
A crucial step for accurate analysis is the effective extraction of tetracyclines from the sample matrix. A common approach involves homogenization of the sample followed by extraction with an acidic buffer, such as EDTA-McIlvaine buffer, to chelate metal ions and improve tetracycline solubility. For complex matrices like meat and milk, a deproteinization step using acids like trichloroacetic acid is often necessary.
2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates tetracyclines from other matrix components based on their differential partitioning between a stationary phase (e.g., C8 or C18 column) and a mobile phase.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., oxalic acid solution) and an organic modifier (e.g., acetonitrile, methanol).
-
Detection:
-
UV Detection: Tetracyclines absorb UV light, and detection is commonly performed at a wavelength of around 355 nm.
-
Fluorescence Detection: This method offers higher sensitivity and selectivity. Fluorescence can be induced post-column by complexation with a metal cation like zirconium.
-
-
Validation: Method validation typically assesses linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantitation (LOQ).
3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the tetracyclines are ionized (commonly using electrospray ionization - ESI) and fragmented. Specific parent-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for quantification and confirmation.
-
Sample Preparation: Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to remove matrix interferences.
-
Isotope Dilution: For the highest accuracy, isotope-labeled internal standards can be used to compensate for matrix effects and variations in extraction recovery.
-
Validation: Validation follows guidelines such as those from the European Commission Decision 2002/657/EC, which includes parameters like decision limit (CCα) and detection capability (CCβ).
4. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is a screening method based on the competitive binding of tetracyclines in the sample and a tetracycline-enzyme conjugate to a limited number of specific antibody binding sites, usually on a microtiter plate. The amount of bound enzyme conjugate is inversely proportional to the concentration of tetracycline in the sample.
-
Procedure:
-
Samples and standards are added to antibody-coated wells.
-
A tetracycline-enzyme conjugate is added.
-
After incubation, the plate is washed to remove unbound reagents.
-
A substrate is added, which reacts with the bound enzyme to produce a color.
-
The reaction is stopped, and the color intensity is measured using a plate reader.
-
-
Application: ELISA is well-suited for rapid screening of a large number of samples due to its high throughput and relatively low cost. Positive results from ELISA screening often require confirmation by a more specific method like HPLC or LC-MS/MS.
The following diagram illustrates the logical relationship in the application of these methods, from initial screening to confirmatory analysis.
Conclusion
The choice of method for tetracycline residue analysis depends on the specific requirements of the study. ELISA is an excellent choice for high-throughput screening of a large number of samples. HPLC provides a good balance of sensitivity, specificity, and cost for quantitative analysis. For highly sensitive and confirmatory analysis, especially in complex matrices or for regulatory purposes, LC-MS/MS is the gold standard. This guide provides the foundational data and protocols to aid researchers in making an informed decision based on their analytical objectives and available resources.
References
- 1. SENSISpec Tetracycline ELISA, 96 tests [goldstandarddiagnostics.com]
- 2. Validation of HPLC method of analysis of tetracycline residues in eggs and broiler meat and its application to a feeding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
Safety Operating Guide
Proper Disposal of Isochlortetracycline: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of isochlortetracycline is critical for maintaining a safe laboratory environment and ensuring environmental protection. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with this chemical. This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1] Improper disposal can lead to environmental contamination, with tetracycline-related compounds known to pose a threat to aquatic ecosystems.[2][3]
Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to be aware of its associated hazards. The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 | Warning |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), overseen by the Environmental Protection Agency (EPA).
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment.
-
Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization and Labeling:
-
Place solid this compound waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the accumulation start date.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. This practice can lead to the contamination of waterways and is prohibited for many pharmaceutical wastes.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The recommended method of disposal for pharmaceutical waste is typically incineration at a permitted facility.
-
Experimental Workflow for Decontamination
For minor spills or decontamination of work surfaces, the following general procedure can be adapted. Always consult your institution's specific protocols.
Caption: Workflow for cleaning up minor spills of this compound.
Decision Pathway for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision pathway for the disposal of this compound waste.
References
- 1. This compound | C22H23ClN2O8 | CID 54678405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Risk assessment of chlortetracycline, oxytetracycline, sulfamethazine, sulfathiazole, and erythromycin in aquatic environment: are the current environmental concentrations safe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Tetracycline Pollution on the Aquatic Environment and Removal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Isochlortetracycline
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of Isochlortetracycline, a metabolite of Chlortetracycline. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize the risk of exposure.
Core Safety and Handling Data
A summary of key quantitative and qualitative data for this compound is provided below. This information is compiled from multiple safety data sheets to ensure a comprehensive overview.
| Property | Value | Source |
| Molecular Formula | C22H23ClN2O8 | PubChem[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 478.88 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | Yellow Solid | Fisher Scientific[3] |
| CAS Number | 514-53-4 | Santa Cruz Biotechnology[2] |
| Purity | ≥95% | Santa Cruz Biotechnology |
| Primary Hazards | Irritant | PubChem |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following warnings:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H361: Suspected of damaging fertility or the unborn child.
-
H401: Toxic to aquatic life.
-
H411: Toxic to aquatic life with long lasting effects.
The signal word for this compound is Warning .
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the designated handling area.
| Protection Type | Equipment Specification | Rationale |
| Respiratory | NIOSH-approved N95 or higher-level respirator. | To prevent inhalation of airborne particles and aerosols, which can cause respiratory irritation. |
| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, which can cause irritation and potential allergic reactions. |
| Body | A lab coat or chemical-resistant apron. | To protect the skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
Preparation and Pre-Handling
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control airborne particles.
-
Emergency Equipment: Ensure that a calibrated and certified chemical fume hood is used for all operations. Verify that an eyewash station and safety shower are accessible and operational.
-
Gather Materials: Prepare all necessary equipment and reagents before handling the chemical to minimize movement and time in the handling area.
-
Inspect PPE: Before donning, inspect all personal protective equipment for any signs of damage or wear.
Handling the Compound
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood to minimize the generation of dust.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid. Avoid creating dust clouds.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep containers covered as much as possible during the process.
-
Post-Handling and Decontamination
-
Clean Up: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Gloves
-
Face shield and goggles
-
Lab coat or apron
-
Respirator
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all disposable PPE, contaminated weigh boats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a sealed, clearly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations.
-
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
